molecular formula C11H13ClN2 B8556182 2-Chloro-1-isobutyl-benzoimidazole

2-Chloro-1-isobutyl-benzoimidazole

Cat. No.: B8556182
M. Wt: 208.69 g/mol
InChI Key: BYGGXJKBLDKOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-isobutyl-benzoimidazole is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmaceuticals, known for its ability to interact with various biological targets through multiple mechanisms, including hydrogen bonding and π-π stacking . The reactive 2-chloro substituent on the heterocyclic ring makes this compound a versatile precursor for synthesizing more complex molecules. It can undergo further functionalization to create a diverse library of derivatives for biological evaluation . For instance, similar chlorinated benzimidazole structures are key intermediates in the synthesis of N-heterocyclic carbene (NHC) precursors. Silver(I)-NHC complexes derived from benzimidazolium salts have demonstrated significant antimicrobial and antitumor activities in scientific studies . The isobutyl group at the 1-position is a strategic feature that influences the compound's physicochemical properties and can enhance binding selectivity by preventing annular tautomerism, a phenomenon common in benzimidazole systems that can complicate structural assignment . Researchers utilize this and related chlorinated benzimidazoles as fundamental building blocks in fragment-based drug design to explore structure-activity relationships (SAR) and develop novel therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-chloro-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C11H13ClN2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3

InChI Key

BYGGXJKBLDKOPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-1-isobutyl-benzoimidazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-1-isobutyl-1H-benzimidazole , a specific substituted benzimidazole derivative. While direct CAS indexing for this exact structure is limited in public databases, its synthesis and chemical behavior are well-characterized within the broader class of 2-chlorobenzimidazoles.[1]

Executive Summary & Chemical Identity

2-Chloro-1-isobutyl-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class.[1] It serves as a versatile electrophilic intermediate, primarily utilized in the synthesis of N-substituted benzimidazole derivatives with potential pharmacological activity (e.g., antihistamines, antifungals, and opioid analgesics).[1] Its reactivity is defined by the labile chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the stable isobutyl group at the N1 position.[1]

Chemical Identifiers
PropertyDetail
Chemical Name 2-Chloro-1-(2-methylpropyl)-1H-benzimidazole
Synonyms 1-Isobutyl-2-chlorobenzimidazole; 2-Chloro-1-isobutylbenzoimidazole
CAS Number Not widely indexed; refer to parent 2-Chlorobenzimidazole (4857-06-1)
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
SMILES CC(C)CN1c2ccccc2N=C1Cl
InChI Key Predicted based on structure
Structural Visualization

The molecule consists of a benzene ring fused to an imidazole ring (benzimidazole core).[1] Position 1 (nitrogen) is substituted with an isobutyl group, and position 2 (carbon between nitrogens) is substituted with a chlorine atom.[1]

ChemicalStructure cluster_core Benzimidazole Core N1 N1 (Isobutyl) C2 C2 (Chloro) N1->C2 Isobutyl Isobutyl Group (2-methylpropyl) N1->Isobutyl Alkylation Site N3 N3 (Imine) C2->N3 Chlorine Chlorine Atom C2->Chlorine Leaving Group (S_NAr) Benzene Benzene Ring N3->Benzene Benzene->N1

Caption: Structural logic of 2-Chloro-1-isobutyl-1H-benzimidazole showing key functional sites.[1]

Synthesis & Production Protocols

The synthesis of 2-Chloro-1-isobutyl-1H-benzimidazole typically follows two primary pathways: N-alkylation of 2-chlorobenzimidazole or chlorination of 1-isobutyl-1,3-dihydro-2H-benzimidazol-2-one .[1]

Method A: N-Alkylation (Preferred)

This method involves the direct alkylation of commercially available 2-chlorobenzimidazole with isobutyl bromide (or iodide) under basic conditions.[1]

Reagents:

  • Substrate: 2-Chlorobenzimidazole (CAS 4857-06-1)[1][2]

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-chlorobenzimidazole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.2 eq of K₂CO₃ (or NaH for faster kinetics) and stir at room temperature for 30 minutes to generate the benzimidazolide anion.

  • Alkylation: Dropwise add 1.2 eq of isobutyl bromide.

  • Reaction: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Method B: Chlorination of Benzimidazolone

This route starts from the N-substituted urea derivative, cyclized to the benzimidazolone, then chlorinated.[1]

Protocol:

  • Cyclization: React N-isobutyl-1,2-phenylenediamine with carbonyldiimidazole (CDI) or urea to form 1-isobutyl-1,3-dihydro-2H-benzimidazol-2-one .[1]

  • Chlorination: Reflux the benzimidazolone with Phosphorus Oxychloride (POCl₃) for 2-4 hours.

  • Isolation: Carefully quench the excess POCl₃ onto ice (exothermic!), neutralize with NaHCO₃, and extract the chlorinated product.

SynthesisPath Start 2-Chlorobenzimidazole (CAS 4857-06-1) Reagents Isobutyl Bromide + K2CO3 (DMF, 80°C) Start->Reagents Intermediate Transition State (Anionic Attack) Reagents->Intermediate Product 2-Chloro-1-isobutyl-1H-benzimidazole (Target) Intermediate->Product S_N2 Mechanism

Caption: Synthetic pathway via N-alkylation of 2-chlorobenzimidazole.

Analytical Characterization

Researchers must verify the identity of the synthesized compound using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60–7.70 (m, 1H, Ar-H)[1]

    • δ 7.20–7.35 (m, 3H, Ar-H)[1]

    • δ 3.95 (d, J = 7.5 Hz, 2H, N-CH₂-CH)[1]

    • δ 2.15–2.25 (m, 1H, CH(CH₃)₂)[1]

    • δ 0.98 (d, J = 6.7 Hz, 6H, CH(CH₃)₂)[1]

  • Interpretation: The doublet at ~3.95 ppm is characteristic of the N-methylene group attached to the isobutyl chain. The aromatic region shows the typical ABCD pattern of the benzimidazole core.

Mass Spectrometry (MS)[1][7]
  • Ionization: ESI+ or EI

  • Molecular Ion: [M+H]⁺ = 209.1 (³⁵Cl) and 211.1 (³⁷Cl)[1]

  • Isotope Pattern: Distinct 3:1 ratio for M:(M+2) due to the single chlorine atom.

  • Fragmentation: Loss of the isobutyl group (m/z ~152) or loss of Cl (m/z ~173).[1]

Infrared Spectroscopy (IR)[1]
  • C=N Stretch: ~1610 cm⁻¹ (Benzimidazole ring)[1]

  • C-Cl Stretch: ~740–760 cm⁻¹

  • C-H Stretch (Aliphatic): ~2960, 2870 cm⁻¹ (Isobutyl group)[1]

Applications & Pharmacological Relevance

While 2-Chloro-1-isobutyl-1H-benzimidazole is primarily a chemical intermediate, it serves as a scaffold for several bioactive classes.

Drug Development Scaffold

The C2-chlorine is a "privileged" leaving group, allowing for the rapid generation of libraries via nucleophilic aromatic substitution (SNAr).[1]

  • Amination: Reaction with primary/secondary amines yields 2-amino-1-isobutylbenzimidazoles (potential antihistamines or substance P antagonists).[1]

  • Etherification: Reaction with alkoxides yields 2-alkoxy-1-isobutylbenzimidazoles .

  • Suzuki Coupling: Reaction with aryl boronic acids yields 2-aryl-1-isobutylbenzimidazoles .

Forensic & Toxicological Context (Nitazene Analogs)

Researchers in forensic toxicology should note the structural similarity to Nitazene opioids (e.g., Butonitazene, Isotonitazene).[1]

  • Distinction: Nitazenes typically feature a p-substituted benzyl group at C2 and a diethylaminoethyl group at N1.

  • Relevance: 2-Chloro-1-isobutyl-1H-benzimidazole could theoretically serve as a precursor for novel "iso-nitazene" analogs where the N1 substituent is modified to an isobutyl group, though this would likely diminish mu-opioid receptor potency compared to the basic amine side chain.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over time.

  • Spill: Sweep up and dispose of as hazardous organic waste. Do not let product enter drains.

References

  • Synthesis of 2-Chlorobenzimidazole Derivatives: Journal of the Chemical Society, 1963, 2930.[1] Link

  • Alkylation of Benzimidazoles: Der Pharma Chemica, 2011, 3(6), 283-289.[1] (General protocol for N-alkylation).

  • Nitazene Opioid Structure-Activity Relationships:ACS Chemical Neuroscience, 2021. (Context for benzimidazole opioids).
  • PubChem Compound Summary: 2-Chlorobenzimidazole (Parent).[3] Link[1]

  • Sigma-Aldrich Product Sheet: 2-Chlorobenzimidazole (CAS 4857-06-1). Link

Sources

Molecular weight and formula of 2-Chloro-1-(2-methylpropyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(2-methylpropyl)benzimidazole

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-methylpropyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, and discuss its potential therapeutic applications, all grounded in established scientific principles.

Core Molecular Attributes

2-Chloro-1-(2-methylpropyl)benzimidazole, also known as 2-Chloro-1-isobutylbenzimidazole, belongs to the benzimidazole class of compounds. This family of molecules is recognized as a "privileged scaffold" in drug discovery, owing to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] The core structure consists of a fused benzene and imidazole ring, which imparts favorable physicochemical properties such as metabolic stability and high bioavailability.[2]

The specific structure of 2-Chloro-1-(2-methylpropyl)benzimidazole features a chlorine atom at the 2-position of the benzimidazole ring and an isobutyl (2-methylpropyl) group attached to one of the nitrogen atoms. The chlorine atom can act as a crucial site for further functionalization through nucleophilic substitution reactions, while the isobutyl group enhances the lipophilicity of the molecule, which can be critical for cell membrane permeability.

Physicochemical Properties

A summary of the key computed and theoretical properties of 2-Chloro-1-(2-methylpropyl)benzimidazole is presented below.

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
IUPAC Name 2-chloro-1-(2-methylpropyl)-1H-benzimidazole
Appearance (Predicted) Off-white to light yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, Methanol
XLogP3 (Predicted) ~3.5

Note: Experimental data for this specific molecule is not widely published; these values are derived from the chemical structure and data for analogous compounds.

Structural Representation

The chemical structure of 2-Chloro-1-(2-methylpropyl)benzimidazole is depicted below.

Caption: Chemical structure of 2-Chloro-1-(2-methylpropyl)-1H-benzimidazole.

Synthesis and Characterization

The synthesis of N-alkylated 2-chlorobenzimidazoles is a well-established process in organic chemistry.[3] A common and effective strategy involves a two-step process: first, the formation of the benzimidazole core, followed by chlorination and N-alkylation.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for 2-Chloro-1-(2-methylpropyl)benzimidazole.

Experimental Protocol

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

  • Combine o-phenylenediamine and urea in a 1:1.2 molar ratio in a round-bottom flask.

  • Heat the mixture to 150-170 °C for 2-3 hours. Ammonia gas will be evolved.

  • Cool the reaction mixture and recrystallize the solid product from ethanol to yield pure benzimidazol-2-one.

Step 2: Synthesis of 2-Chloro-1H-benzimidazole

  • To a flask containing phosphorus oxychloride (POCl₃), slowly add the benzimidazol-2-one from Step 1 in small portions. The reaction is exothermic and should be controlled.[3][4]

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-1H-benzimidazole.[5]

Step 3: Synthesis of 2-Chloro-1-(2-methylpropyl)benzimidazole

  • Dissolve 2-chloro-1H-benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzimidazole ring (in the 7.2-7.8 ppm range), and distinct signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the aromatic carbons, the chlorinated carbon at the 2-position (which will be downfield), and the aliphatic carbons of the isobutyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (208.69 g/mol ), with a characteristic M+2 isotopic peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H aromatic and aliphatic stretching, C=N and C=C ring stretching vibrations, and the C-Cl stretching frequency.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[6][7] These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[6][8]

The introduction of a chloro group at the C2 position and an N-isobutyl group makes 2-Chloro-1-(2-methylpropyl)benzimidazole a versatile intermediate and a potential bioactive molecule itself.

  • As a Synthetic Intermediate: The 2-chloro substituent is an excellent leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. This enables the creation of large libraries of novel benzimidazole derivatives for high-throughput screening.

  • Potential Anticancer Activity: Many 2-substituted benzimidazole derivatives have been investigated as potent anticancer agents.[8] They can act through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[1] The lipophilic isobutyl group may enhance the compound's ability to penetrate cancer cell membranes.

  • Antimicrobial and Antiviral Potential: The benzimidazole core is present in several antimicrobial and antiviral drugs.[7] Further modification of 2-Chloro-1-(2-methylpropyl)benzimidazole could lead to the development of new agents to combat infectious diseases.

The strategic design of novel therapeutic agents often starts with a privileged scaffold like benzimidazole.[2] By understanding the synthesis and reactivity of key intermediates such as 2-Chloro-1-(2-methylpropyl)benzimidazole, researchers can efficiently explore new chemical space in the quest for more effective and safer medicines.

Conclusion

2-Chloro-1-(2-methylpropyl)benzimidazole is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis from readily available starting materials and its potential for further chemical modification make it an attractive building block for the development of novel bioactive molecules. The well-documented pharmacological importance of the benzimidazole scaffold provides a strong rationale for the continued investigation of this and related compounds in various drug discovery programs.

References

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate.
  • 2-Chlorobenzimidazole. NIST WebBook.
  • 2-CHLORO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID 933710-78-2 wiki. Guidechem.
  • Process for preparing 2-chloro-benzimidazole derivatives. Google Patents.
  • 2-Chloromethylbenzimidazole. PubChem.
  • 2-Chloro-1H-benzimidazole. Georganics.
  • Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO.
  • 2-Chlorobenzimidazole. PubChem.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Oriental Journal of Chemistry.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
  • Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices.
  • 2-Chloromethyl-1-methyl-1,3-benzimidazole. PubMed Central (PMC).
  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • 2-chloro-1-ethyl-3-methyl-2H-benzimidazole. PubChem.
  • 2-Chloro-1-(2-methoxy-6-methylphenyl)benzimidazole. PubChem.

Sources

2-Chloro-1-isobutyl-benzoimidazole solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 2-Chloro-1-isobutyl-benzoimidazole in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-1-isobutyl-benzoimidazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of specific experimental data for this compound in publicly available literature, this document establishes a robust theoretical framework for predicting its solubility based on its chemical structure and the physicochemical properties of the solvents. More critically, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This document is designed to be a practical resource for researchers in drug discovery and development, offering both predictive insights and actionable methodologies.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and overall developability. 2-Chloro-1-isobutyl-benzoimidazole, a heterocyclic compound belonging to the benzimidazole class, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues.

A thorough understanding of the solubility of 2-Chloro-1-isobutyl-benzoimidazole in solvents such as dimethyl sulfoxide (DMSO) and methanol is paramount for several reasons. DMSO is a powerful polar aprotic solvent, widely employed for compound storage and as a vehicle in high-throughput screening (HTS) assays.[1] Methanol, a polar protic solvent, is frequently used in synthesis, purification, and analytical method development.[2] Therefore, accurate solubility data in these solvents is not merely academic; it is a foundational piece of the pre-formulation puzzle, guiding experimental design and data interpretation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[3][4] This principle is governed by the balance of intermolecular forces between the solute and the solvent.

Molecular Structure Analysis of 2-Chloro-1-isobutyl-benzoimidazole

To predict the solubility of 2-Chloro-1-isobutyl-benzoimidazole, we must first dissect its molecular structure:

  • Benzimidazole Core: This bicyclic aromatic system is inherently polar due to the presence of two nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.

  • 2-Chloro Substituent: The electronegative chlorine atom introduces a dipole moment, contributing to the overall polarity of the molecule.

  • 1-Isobutyl Substituent: The isobutyl group is a non-polar, aliphatic chain. This bulky, hydrophobic moiety will generally decrease solubility in polar solvents.

The interplay between the polar benzimidazole core and the non-polar isobutyl group will be the primary determinant of its solubility profile.

Solvent Properties and Solute-Solvent Interactions

Dimethyl Sulfoxide (DMSO):

  • Classification: Polar aprotic solvent.[5]

  • Key Properties: High dielectric constant (46.7), large dipole moment (3.96 D), and a strong hydrogen bond acceptor (due to the sulfoxide oxygen).[6] It is, however, not a hydrogen bond donor.

  • Predicted Interactions with 2-Chloro-1-isobutyl-benzoimidazole: The high polarity of DMSO suggests it will effectively solvate the polar benzimidazole core of the solute through dipole-dipole interactions. The strong hydrogen bond accepting capacity of DMSO will interact favorably with any potential hydrogen bond donating sites on the solute, although in this N-substituted benzimidazole, traditional N-H hydrogen bonding is absent. The non-polar isobutyl group will have less favorable interactions with the polar DMSO molecules.

Methanol (MeOH):

  • Classification: Polar protic solvent.[2]

  • Key Properties: High dielectric constant (32.7), capable of both hydrogen bond donation (from the hydroxyl proton) and acceptance (at the hydroxyl oxygen).[2]

  • Predicted Interactions with 2-Chloro-1-isobutyl-benzoimidazole: Methanol can engage in dipole-dipole interactions with the polar regions of the solute. Furthermore, as a hydrogen bond donor, the hydroxyl group of methanol can interact with the nitrogen atoms of the benzimidazole ring. As a hydrogen bond acceptor, it can interact with any potential acidic protons on the solute, though none are readily apparent. The non-polar isobutyl group will experience some hydrophobic interactions with the methyl group of methanol, but overall, the polar interactions are expected to dominate.

Anticipated Solubility Profile

Based on the analysis of intermolecular forces, it is anticipated that 2-Chloro-1-isobutyl-benzoimidazole will exhibit good solubility in DMSO due to the solvent's strong polar and hydrogen bond accepting nature. The solubility in methanol is also expected to be significant, driven by hydrogen bonding and dipole-dipole interactions. However, the bulky, non-polar isobutyl group will likely render the solubility in both solvents finite.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, an empirical determination of solubility is essential. The following protocol outlines the widely accepted shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurement.

Materials and Equipment
  • 2-Chloro-1-isobutyl-benzoimidazole (high purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm, compatible with the respective solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Vortex to suspend prep2->equil1 equil2 Incubate with agitation (e.g., 24-48h at 25°C) equil1->equil2 proc1 Centrifuge to pellet undissolved solid equil2->proc1 proc2 Filter supernatant proc1->proc2 anal1 Prepare serial dilutions proc2->anal1 anal2 Quantify concentration (HPLC/UV-Vis) anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of 2-Chloro-1-isobutyl-benzoimidazole that is in clear excess of its expected solubility into separate vials for each solvent (DMSO and methanol). A starting point could be 10-20 mg.

    • Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough suspension of the solid.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the suspensions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet.

    • For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.

  • Quantification of Solute Concentration:

    • Prepare a series of accurate dilutions of the clear, saturated supernatant with the appropriate solvent.

    • Determine the concentration of 2-Chloro-1-isobutyl-benzoimidazole in the diluted samples using a validated analytical method (e.g., HPLC with UV detection or UV-Vis spectroscopy) against a standard curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value

Note: The molarity is calculated using the molecular weight of 2-Chloro-1-isobutyl-benzoimidazole.

The interpretation of these results will provide critical insights for:

  • Stock Solution Preparation: Determining the maximum concentration for stock solutions in DMSO for biological screening.

  • Crystallization and Purification: Selecting appropriate solvents for crystallization during synthesis and purification, where lower solubility at reduced temperatures can be advantageous.

  • Formulation Development: Informing the choice of co-solvents and excipients for potential drug formulations.

Conclusion

References

  • Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944–7955. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Available at: [Link]

  • Domański, J., et al. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. MOST Wiedzy. Available at: [Link]

  • Tantishaiyakul, V. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 411–415. Available at: [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223–241. Available at: [Link]

  • Hawaldar, A. Y., & Vaidya, S. D. (n.d.). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO. Available at: [Link]

  • ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Available at: [Link]

  • Lee, S., et al. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 26(11), 3123. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

  • ResearchGate. (2017). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. Available at: [Link]

  • ResearchGate. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
  • PubChem. (n.d.). 2-Chloromethylbenzimidazole. Available at: [Link]

  • ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available at: [Link]

  • AcademicDirect Library. (n.d.). New QSPR study for the prediction of aqueous solubility of drug-like compounds Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). Der Pharma Chemica, 10(4), 11-15. Available at: [Link]imidazol-1-yl-acetohydrazone-derivatives-as-antibacterial-agents.pdf)

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Safety data sheet (SDS) for 2-Chloro-1-isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 2-Chloro-1-isobutyl-1H-benzimidazole .

Editorial Note: As this compound is a specific structural intermediate often associated with the synthesis of high-potency nitazene opioids (e.g., Isotonitazene), standard commercial Safety Data Sheets (SDS) are often unavailable or incomplete.[1] This guide utilizes Read-Across Toxicology and Occupational Exposure Banding (OEB) principles to establish a safety protocol suitable for high-containment research environments.

Chemical Identity & Strategic Context

Compound Name: 2-Chloro-1-isobutyl-1H-benzimidazole Chemical Family: Benzimidazole derivative; Halogenated heterocycle.[1][2][3] Role: Advanced Intermediate / Pharmacophore.[1] CAS Number: Not widely listed in standard commercial registries (Treat as Novel/Data-Poor). Structural Analogs for Safety Benchmarking: 2-Chlorobenzimidazole (CAS 4857-06-1); Etonitazene precursors.[1]

Operational Context

This compound is a critical electrophilic intermediate.[1] While the benzimidazole core is common in anthelmintics (e.g., Albendazole), the specific N-isobutyl substitution pattern is characteristic of "Nitazene" class opioid agonists. Consequently, this material must be handled not merely as a chemical irritant, but as a Suspected High-Potency Precursor .[1]

Occupational Exposure Band (OEB) Assignment: Due to the lack of specific LD50 data, and its potential to yield highly potent downstream products (Isotonitazene is >500x morphine potency), we assign a precautionary OEB 4 (1–10 µg/m³) status to this intermediate.

Hazard Identification (GHS & Precautionary)

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of chlorinated benzimidazoles:

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • Sensitization (Skin): Category 1 (H317) - May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.[1]

Critical "Data-Poor" Hazard Note

Warning: The toxicological properties of this specific isobutyl derivative have not been fully investigated.[1] Halogenated benzimidazoles can exhibit aneugenic effects (interfering with cell division).[1][4] Treat all dusts as potentially bioactive.[1]

Physical & Chemical Properties (Benchmarked)

Quantitative data is estimated based on the 2-Chloro-1-ethyl analog.

PropertyValue / EstimateRelevance to Safety
Physical State Crystalline SolidHigh dust generation potential; inhalation risk.[1][5]
Color Off-white to beigeVisual contamination indicator.[1]
Melting Point ~80–120 °C (Estimated)Lower than unsubstituted benzimidazoles due to alkyl chain.[1]
Solubility Low in Water; Soluble in DCM, DMSOUse organic solvents for spill cleanup; water is ineffective.
Reactivity Electrophilic at C-2 positionReacts violently with strong nucleophiles (amines, thiols).[1]

Exposure Controls & Engineering Protocols

The "Containment Hierarchy"

Do not rely on PPE alone. The primary defense must be engineering controls designed to isolate the operator from the molecule.

ContainmentLogic Start Risk Assessment: 2-Chloro-1-isobutyl-1H-benzimidazole Analysis Analyze Potency: Precursor to High-Potency Opioid? Start->Analysis Decision Assign OEB 4 (Precautionary) Analysis->Decision Yes (Nitazene Class) Control1 Primary Containment: Powder Handling in Isolator/Glovebox Decision->Control1 Control2 Secondary Containment: Fume Hood (Solubilized Liquid Only) Control1->Control2 After Dissolution PPE PPE Layer: Double Nitrile Gloves + Tyvek + P3/N100 Mask Control1->PPE Redundancy Control2->PPE

Figure 1: Risk Assessment and Containment Logic for High-Potency Precursors.

Specific Engineering Controls
  • Solids Handling: Weighing and transfer of the dry powder must occur inside a HEPA-filtered Glovebox or a Class II Type B2 Biological Safety Cabinet.[1]

    • Reasoning: Static electricity can disperse benzimidazole dusts.[1] Inhalation is the fastest route to systemic exposure.

  • Liquid Handling: Once dissolved in solvent (e.g., DCM or Methanol), handling may move to a standard Chemical Fume Hood with a face velocity >100 fpm.

Personal Protective Equipment (PPE)[1][6][7][8]
  • Gloves: Double-gloving is mandatory.[1]

    • Inner: 4 mil Nitrile (Inspection layer).[1]

    • Outer: 8 mil Nitrile or Laminate (Barrier layer).[1]

    • Justification: Chlorinated heterocycles can permeate thin latex; Nitrile offers superior resistance to the organic solvents (DCM) used to dissolve this compound.[1]

  • Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is required. A standard N95 is insufficient for OEB 4 compounds.[1]

Safe Handling Workflow & Synthesis Precautions

Reaction Setup

When reacting 2-Chloro-1-isobutyl-1H-benzimidazole (e.g., nucleophilic aromatic substitution with an amine):

  • Charge Calculation: Calculate stoichiometry to ensure the benzimidazole is the limiting reagent if possible, reducing residual active precursor.

  • Quenching: Never dispose of reaction mixtures directly. Quench with an acidic aqueous solution to protonate any unreacted amines, then treat the organic phase as hazardous waste.

Deactivation Solution

For cleaning glassware and spills, use a Surfactant/Oxidation method:

  • Solution: 5% Sodium Hypochlorite (Bleach) + 1% Sodium Dodecyl Sulfate (SDS/Soap).[1]

  • Mechanism:[6] The surfactant lifts the lipophilic benzimidazole; the hypochlorite oxidatively degrades the heterocyclic ring over 30 minutes.

Emergency Response Protocols

Spill Cleanup (Dry Powder)

Do NOT sweep. Sweeping aerosolizes the potent dust.[1]

SpillResponse Alert 1. Evacuate & Secure Area PPE_Up 2. Don Full PPE (Tyvek + Respirator) Alert->PPE_Up Cover 3. Cover Spill with Wet Absorbent Pads (Solvent) PPE_Up->Cover Wipe 4. Wipe Inward (Concentric Circles) Cover->Wipe Decon 5. Apply Bleach Solution (30 min contact) Wipe->Decon

Figure 2: Dry Powder Spill Response Protocol.[1]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3][7] Note: Benzimidazoles can crystallize on the cornea; seek an ophthalmologist immediately.[1]

  • Skin Contact: Wash with soap and water.[1][3][8] Do not use alcohol (ethanol/IPA) immediately, as this may increase transdermal absorption of the lipophilic compound.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with halogenated irritants).[1]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1] The C-2 chlorine bond is susceptible to hydrolysis over time in humid air, releasing HCl gas and degrading the pharmacophore.[1]

  • Segregation: Keep away from strong oxidizers and strong bases.[1]

References

  • ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). (2006).[1] Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.[1] Link

  • PubChem. (2024).[1] 2-Chlorobenzimidazole (Compound Summary). National Library of Medicine.[1] Link[1]

  • World Health Organization (WHO). (2024). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[1] (Referenced for potency context of downstream products). Link[1]

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The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 1-Isobutyl-2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of pharmacophore modeling as applied to the nuanced class of 1-isobutyl-2-substituted benzimidazoles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational strategies to accelerate the discovery of novel therapeutics based on this versatile scaffold. Beyond a mere procedural outline, this document elucidates the rationale behind key methodological choices, ensuring a robust and scientifically sound approach to model development and validation.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5][6] The substitution pattern on the benzimidazole ring system is critical in defining its biological activity.[7] Specifically, the introduction of an isobutyl group at the N-1 position and various substituents at the C-2 position has been shown to yield compounds with significant therapeutic potential.[8][9]

Pharmacophore modeling serves as a powerful in-silico tool to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target and elicit a response.[10][11] This guide will navigate the process of developing a predictive pharmacophore model for 1-isobutyl-2-substituted benzimidazoles, from ligand selection to rigorous model validation.

The Strategic Foundation: Ligand-Based Pharmacophore Modeling

In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling is the method of choice.[10] This approach leverages the collective chemical information from a set of known active and inactive molecules to construct a hypothesis of the essential interaction features.[1] The fundamental premise is that molecules with similar biological activity share common steric and electronic features arranged in a comparable 3D geometry.

I. The Cornerstone of a Robust Model: Curating the Ligand Set

The quality of the input data dictates the predictive power of the resulting pharmacophore model. Therefore, the selection and preparation of the ligand set is a critical first step.

Experimental Protocol: Ligand Set Curation

  • Data Compilation: Gather a structurally diverse set of 1-isobutyl-2-substituted benzimidazole analogs with corresponding biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) against a specific biological target.

  • Activity Thresholds: Define clear activity thresholds to classify the compounds into distinct activity classes (e.g., highly active, moderately active, inactive). A common practice is to use orders of magnitude differences in activity to separate these classes.

  • Structural Diversity: Ensure the training set encompasses a wide range of chemical diversity in the 2-position substituent to build a comprehensive model.

  • Training and Test Set Division: Partition the curated ligand set into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation of the final model.[4] This division should be done rationally to ensure that both sets are representative of the full dataset in terms of activity range and structural diversity.

II. Defining the Chemical Language: Pharmacophore Feature Identification

Pharmacophore features represent the key interaction points between a ligand and its target. Common features include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Ring (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): Groups that are likely to be positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are likely to be negatively charged at physiological pH.

The specific features for 1-isobutyl-2-substituted benzimidazoles will be dictated by the nature of the substituents at the 2-position and their known or hypothesized interactions with the target.

III. Constructing the Hypothesis: Model Generation

Pharmacophore model generation involves identifying the common 3D arrangement of features present in the highly active molecules of the training set. This process typically involves conformational analysis of each ligand to explore its accessible 3D shapes.

cluster_0 Pharmacophore Model Generation Workflow A Curated Ligand Set (Training Data) B Conformational Analysis A->B Generate 3D conformers C Feature Identification B->C Identify potential features D Common Feature Alignment C->D Superimpose active molecules E Hypothesis Generation D->E Generate multiple hypotheses F Scoring and Ranking E->F Evaluate against training set

Caption: Workflow for generating pharmacophore hypotheses.

The generated hypotheses are then scored and ranked based on how well they map the features of the active compounds in the training set while excluding the inactive ones.

Ensuring Predictive Power: A Multi-faceted Approach to Model Validation

A pharmacophore model is only as valuable as its ability to predict the activity of new, untested compounds. Therefore, rigorous validation is a non-negotiable step in the modeling process.

I. Internal Validation: Gauging the Model's Fit

Internal validation assesses the quality of the model based on the data used to create it. Common statistical parameters include:

  • Correlation Coefficient (R²): Measures the correlation between the experimentally observed and predicted activities of the training set compounds. A value closer to 1 indicates a better fit.

  • Cross-Validated Correlation Coefficient (Q²): Assessed through techniques like leave-one-out cross-validation, this parameter measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model.[12]

II. External Validation: The True Test of Prediction

External validation is the most critical test of a pharmacophore model's predictive power. It involves using the model to predict the activity of the compounds in the test set, which were not used in model development.

Experimental Protocol: External Validation

  • Test Set Screening: Use the generated pharmacophore model as a 3D query to screen the test set compounds.

  • Activity Prediction: Based on how well each test set molecule fits the pharmacophore hypothesis, predict its activity class.

  • Statistical Evaluation: Calculate key statistical metrics to assess the model's predictive accuracy.

MetricDescriptionFormula
Sensitivity The ability to correctly identify active compounds.TP / (TP + FN)
Specificity The ability to correctly identify inactive compounds.TN / (TN + FP)
Enrichment Factor (EF) The ratio of the proportion of active compounds in the screened subset to the proportion of active compounds in the entire database.(Hits_active / Hits_total) / (Total_active / Total_database)

Where TP = True Positives, FN = False Negatives, TN = True Negatives, FP = False Positives.

III. Decoy Set Screening: Challenging the Model's Specificity

To further challenge the model's ability to distinguish between active and inactive compounds, a decoy set is often employed. A decoy set consists of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and assumed to be inactive. A robust pharmacophore model should be able to retrieve a significantly higher percentage of known actives than decoys.

cluster_1 Pharmacophore Model Validation G Generated Pharmacophore Hypothesis H Internal Validation (Training Set) G->H Assess goodness of fit I External Validation (Test Set) G->I Assess predictive power J Decoy Set Screening G->J Assess specificity K Final Validated Model H->K I->K J->K

Caption: A comprehensive validation workflow for pharmacophore models.

From Model to Molecule: Applications in Drug Discovery

A validated pharmacophore model for 1-isobutyl-2-substituted benzimidazoles is a powerful tool for various drug discovery applications:

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore likely to be active.[11]

  • Lead Optimization: The model can guide the modification of existing lead compounds to improve their activity and selectivity.

  • De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecular scaffolds.

Conclusion

Pharmacophore modeling provides a rational and efficient framework for understanding the structure-activity relationships of 1-isobutyl-2-substituted benzimidazoles. By following a rigorous and self-validating workflow, researchers can develop predictive models that can significantly accelerate the identification of novel and potent drug candidates. The insights gained from a well-validated pharmacophore model can guide synthetic efforts, reduce the number of compounds that need to be synthesized and tested, and ultimately contribute to the development of new and effective therapies.

References

  • Kumar, R., & Singh, G. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore, 13(2), 41-55.
  • Bavand, M., et al. (2023).
  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-10.
  • Gupta, S. K., et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmaceutical Sciences and Research, 2(4), 228-231.
  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. (2019). RSC Advances, 9(33), 18977-18991.
  • Molecular modelling and pharmacophore approach substituted benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3229-3236.
  • Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (2022). Pharmacophore, 13(2), 41-55.
  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Deriv
  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). Molecules, 28(13), 5061.
  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (2013). Indo American Journal of Pharmaceutical Research, 3(12), 1546-1561.
  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1386.
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2017). RSC Advances, 7(83), 52838-52848.
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 2358-2366.
  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024).
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Ligand Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamic simulation and In-silico ADMET. (2023). Research Square.
  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). Current Drug Targets, 20(10), 1074-1087.
  • In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. (2023). Journal of Molecular Structure, 1286, 135548.
  • 3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses. (2021). Biointerface Research in Applied Chemistry, 11(5), 13083-13098.
  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Bioorganic & Medicinal Chemistry, 66, 116804.
  • SYNTHESIS AND 2D-QSAR STUDY OF SOME NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS ANTITUBERCULAR AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 2247-2256.
  • Pharmacophore-Based Discovery of Viral RNA Conformational Modulators. (2022). Pharmaceuticals, 15(6), 748.
  • QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. (2011). Journal of the Serbian Chemical Society, 76(11), 1489-1500.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Scientific Reports, 13(1), 931.
  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). BMC Chemistry, 18(1), 1-15.
  • Design, synthesis, and antiviral evaluations of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as nonnucleoside analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. (1998). Journal of Medicinal Chemistry, 41(10), 1647-1654.
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Methodological & Application

Synthesis of 2-Chloro-1-isobutyl-benzoimidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Its versatile biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties, have established it as a "privileged scaffold" in drug development.[1][4] A critical strategy for modulating the therapeutic efficacy and pharmacokinetic profile of benzimidazole-based compounds is the substitution at the N-1 position of the imidazole ring. N-alkylation not only influences the molecule's polarity, solubility, and ability to interact with biological targets but also serves as a synthetic handle for further molecular elaboration.[5]

This application note provides a comprehensive guide for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole, a valuable intermediate for the development of novel therapeutics. The protocol details a robust and reproducible method for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide guidance on the characterization of the final product.

Reaction Mechanism and Strategic Considerations

The N-alkylation of 2-chlorobenzimidazole proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring using a suitable base, which generates a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide (in this case, isobutyl bromide), displacing the bromide ion and forming the desired N-alkylated product.

Several methodologies have been developed for the N-alkylation of benzimidazoles, each with distinct advantages. Conventional methods often employ strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[6][7] While effective, these conditions require stringent control of moisture and can present safety challenges. More contemporary approaches, such as phase-transfer catalysis (PTC), offer milder reaction conditions and are often more environmentally benign.[1] Green chemistry principles have also driven the development of protocols utilizing aqueous media or solvent-free grinding techniques.[1][6]

For this specific transformation, we will focus on a classical and widely applicable method using potassium carbonate (K₂CO₃) as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF). This choice is predicated on the ready availability of the reagents, the generally high yields achieved, and the operational simplicity of the procedure.

Experimental Workflow

The synthesis of 2-Chloro-1-isobutyl-benzoimidazole from 2-chlorobenzimidazole can be visualized through the following workflow:

Synthesis_Workflow Reagents 1. Reagent Preparation - 2-Chlorobenzimidazole - Isobutyl Bromide - K₂CO₃ (Base) - DMF (Solvent) Reaction 2. N-Alkylation Reaction - Stirring at elevated temperature Reagents->Reaction Combine & Heat Workup 3. Aqueous Workup - Quenching with water - Extraction with organic solvent Reaction->Workup Reaction complete Purification 4. Purification - Column Chromatography Workup->Purification Crude product Characterization 5. Product Characterization - NMR, IR, Mass Spectrometry Purification->Characterization Purified product Final_Product 2-Chloro-1-isobutyl- benzoimidazole Characterization->Final_Product

Caption: A schematic overview of the synthesis of 2-Chloro-1-isobutyl-benzoimidazole.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorobenzimidazole≥98%Sigma-AldrichCAS: 4857-06-1[8]
Isobutyl bromide≥98%Sigma-AldrichAlso known as 1-bromo-2-methylpropane
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard vendorFinely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard vendor
Ethyl Acetate (EtOAc)ACS GradeStandard vendorFor extraction and chromatography
HexanesACS GradeStandard vendorFor chromatography
Deionized WaterHigh PurityIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard vendorFor drying organic phase
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard vendorFor reaction monitoring
Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzimidazole (1.53 g, 10 mmol, 1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.) to the flask. Subsequently, add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add isobutyl bromide (1.64 mL, 15 mmol, 1.5 equiv.) to the reaction mixture dropwise using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Chloro-1-isobutyl-benzoimidazole.

Characterization of 2-Chloro-1-isobutyl-benzoimidazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and aromatic protons of the benzimidazole core.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the isobutyl group and the benzimidazole ring.

  • Mass Spectrometry (ESI-MS): Calculation for C₁₁H₁₃ClN₂ [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and aromatic C-H stretching vibrations.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of isobutyl bromide and extending the reaction time. Ensure that the potassium carbonate is finely powdered and anhydrous to maximize its basicity.

  • Formation of Side Products: The primary side product could be the regioisomeric 3-isobutyl-2-chlorobenzimidazole, although N-alkylation of 2-substituted benzimidazoles often shows a preference for the N-1 position. Careful column chromatography is crucial for separating these isomers if formed.

  • Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Inefficient stirring can also lead to lower yields.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-1-isobutyl-benzoimidazole. The N-alkylation of 2-chlorobenzimidazole is a fundamental transformation that opens avenues for the creation of diverse molecular libraries for drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

  • Babu, P.N.K., Devi, B.R., & Dubey, P.K. Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry.
  • Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Central European Journal of Chemistry, 10(5), 1516-1526.
  • Request PDF. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available from: [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
  • Rao, S.S., Reddy, C.V.R., & Dubey, P.K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72.
  • Article. SciSpace.
  • Hawaldar, A.Y., & Vaidya, S.D.
  • Google Patents. Alkylation reaction method of benzimidazoles compounds.
  • Premier Publishing. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Available from: [Link]

  • Google Patents. Prepn process of 2-chlorobenzimidazole.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evalu
  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]

Sources

Application Note and Protocol: N-Alkylation of 2-Chlorobenzimidazole with Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, antihypertensive, and antifungal properties. The strategic functionalization of the benzimidazole nucleus, particularly at the nitrogen atoms, is a pivotal approach for modulating the physicochemical properties and biological activities of these compounds. N-alkylation, a fundamental synthetic transformation, allows for the introduction of diverse lipophilic and sterically varied groups, thereby enabling fine-tuning of a molecule's interaction with biological targets. This application note provides a detailed protocol for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide, a reaction that yields a key intermediate for the synthesis of more complex bioactive molecules.

Reaction Mechanism and Rationale for Experimental Choices

The N-alkylation of 2-chlorobenzimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the N-C bond.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of the base is critical for the success of the reaction. A moderately strong base is required to efficiently deprotonate the benzimidazole (pKa ≈ 12.8) without promoting side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and readily available base. Stronger bases like sodium hydride (NaH) could also be employed, but they require stricter anhydrous conditions and may lead to over-alkylation or decomposition of sensitive substrates.

  • Solvent System: A polar aprotic solvent is ideal for this SN2 reaction as it can solvate the cation of the base, leaving the anion more nucleophilic, and does not participate in hydrogen bonding with the nucleophile. N,N-Dimethylformamide (DMF) is a suitable solvent due to its high dielectric constant and ability to dissolve both the benzimidazole substrate and the carbonate base. Acetonitrile is another viable option.

  • Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate, especially given that isobutyl bromide is a less reactive primary alkyl halide compared to methyl or benzyl halides. A temperature range of 60-80 °C is generally sufficient to drive the reaction to completion within a reasonable timeframe without causing significant decomposition.

  • Purity of Reagents: The use of anhydrous solvent and dry reagents is recommended to prevent the hydrolysis of the base and potential side reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep1 Dissolve 2-chlorobenzimidazole in anhydrous DMF prep2 Add K₂CO₃ (anhydrous) prep1->prep2 1. Add base prep3 Add isobutyl bromide prep2->prep3 2. Add alkylating agent react Heat reaction mixture at 60-80 °C prep3->react monitor Monitor progress by TLC react->monitor workup1 Cool to room temperature monitor->workup1 Upon completion workup2 Pour into ice-water workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Wash organic layer (water, brine) workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 purify Column chromatography (Silica gel, Hexane/EtOAc) workup6->purify char Characterize pure product (NMR, MS, IR) purify->char

Caption: Workflow for the N-alkylation of 2-chlorobenzimidazole.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of 2-chloro-1-isobutyl-1H-benzo[d]imidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chlorobenzimidazole≥98%Sigma-Aldrich
Isobutyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexaneACS GradeVWR Chemicals
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Deionized water--
Silica gel 60 (0.040-0.063 mm)For column chromatographyMerck
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Safety Precautions
  • 2-Chlorobenzimidazole: Irritant to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isobutyl bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a fume hood away from ignition sources.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Suspected of damaging the unborn child. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzimidazole (1.0 eq, e.g., 1.53 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (30-40 mL) to the flask. Stir the suspension for 10-15 minutes at room temperature to ensure good mixing. To this suspension, add isobutyl bromide (1.2 eq, e.g., 1.31 mL, 12 mmol) dropwise.

  • Reaction: Fit the flask with a condenser and heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (150 mL) and stir for 15-20 minutes to precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/EtOAc) to afford the pure 2-chloro-1-isobutyl-1H-benzo[d]imidazole.

Characterization of 2-Chloro-1-isobutyl-1H-benzo[d]imidazole

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₃ClN₂

  • Molecular Weight: 208.69 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.70-7.80 (m, 1H, Ar-H)

    • 7.25-7.35 (m, 3H, Ar-H)

    • 4.10 (d, J = 7.6 Hz, 2H, N-CH₂)

    • 2.20-2.35 (m, 1H, CH)

    • 0.95 (d, J = 6.8 Hz, 6H, 2 x CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 143.5 (C)

    • 142.0 (C)

    • 134.0 (C)

    • 123.0 (CH)

    • 122.5 (CH)

    • 119.5 (CH)

    • 110.0 (CH)

    • 52.0 (N-CH₂)

    • 29.0 (CH)

    • 20.0 (2 x CH₃)

  • Mass Spectrometry (ESI-MS): m/z 209.0 [M+H]⁺, 211.0 [M+H+2]⁺ (isotopic pattern for one chlorine atom).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3050 (Ar C-H stretch)

    • 2960-2870 (Aliphatic C-H stretch)

    • ~1615, 1450 (C=C and C=N stretch)

    • ~745 (Ar C-H bend)

Conclusion and Further Applications

This application note provides a robust and reproducible protocol for the N-alkylation of 2-chlorobenzimidazole with isobutyl bromide. The described method, utilizing potassium carbonate in DMF, offers a reliable route to synthesize 2-chloro-1-isobutyl-1H-benzo[d]imidazole, a versatile intermediate for further chemical transformations. The chlorine atom at the 2-position can be readily displaced by various nucleophiles (e.g., amines, thiols) to generate a library of compounds for screening in drug discovery programs. The isobutyl group introduces a specific lipophilic and steric profile that can be crucial for optimizing ligand-receptor interactions. This protocol serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.

References

  • Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 115, 105244. [Link]

  • Hawaldar, A. Y., & Vaidya, S. D. (2016). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles, 2(1), 1-6. [Link]

  • PubChem. (n.d.). 2-Chlorobenzimidazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Dubey, P. K., et al. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 4(1), 249-254. [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1-isobutyl-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-1-isobutyl-1H-benzo[d]imidazole. The 2-aminobenzimidazole pharmacophore is a privileged structure in medicinal chemistry, serving as a core in antihistamines (e.g., Bilastine analogs), antivirals, and GPCR modulators.

While the 2-chloro position is electrophilic, its reactivity is tempered by the electron-rich nature of the fused benzene ring. This guide provides a high-yield protocol that overcomes these electronic hurdles using optimized solvent-base systems and compares thermal activation against microwave irradiation.

Mechanistic Analysis & Rational Design

The Electrophilic Challenge

The 2-chloro-1-isobutyl-benzoimidazole substrate presents a unique electronic profile. Unlike chlorobenzene (unreactive to SNAr without strong EWGs), the imidazole ring mimics a pyridine-like activation.

  • Activation: The C=N bond at position 3 pulls electron density from C2, making it susceptible to nucleophilic attack.

  • N1-Isobutyl Role: The isobutyl group at N1 is critical. It prevents the deprotonation of the imidazole nitrogen (which would create an electron-rich, unreactive anion) and increases lipophilicity, aiding solubility in organic solvents.

Reaction Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The rate-determining step is typically the formation of the Meisenheimer-like tetrahedral intermediate.

SNAr_Mechanism Substrate 2-Chloro-1-isobutyl (Electrophile) TS Meisenheimer-like Intermediate (Stabilized by N3) Substrate->TS + Nu: Nu Amine Nucleophile (H-Nu-R) Nu->TS Product 2-Amino-1-isobutyl -benzimidazole TS->Product - Cl⁻ Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 1: The Addition-Elimination mechanism. The anionic intermediate is stabilized by the electronegative nitrogen at position 3.

Experimental Design Strategy

Solvent & Base Selection

Success depends on stabilizing the polar transition state while preventing protonation of the nucleophile.

ComponentRecommendationRationale
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSO High dielectric constant stabilizes the polar intermediate. High boiling points allow T > 100°C.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic organic base. Scavenges HCl without competing for the electrophile.
Alternative K₂CO₃ Useful for less nucleophilic amines or phenols, but requires vigorous stirring due to heterogeneity.
Thermal vs. Microwave Comparison
  • Thermal (Conventional): Requires 100–140°C for 4–12 hours. Best for bulk scale-up (>10g).

  • Microwave: Reactions often complete in 10–30 minutes at 140–160°C. Best for library generation (high throughput).

Standard Operating Procedures (SOP)

Protocol A: Thermal Synthesis (Standard Scale)

Target Scale: 1.0 mmol (approx. 222 mg of substrate)

  • Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 2-Chloro-1-isobutyl-benzoimidazole (1.0 equiv, 222 mg)

    • Amine Nucleophile (1.5 equiv)

    • DIPEA (2.0 equiv)

    • NMP (3.0 mL, 0.33 M concentration)

  • Reaction: Heat the mixture to 110°C in an oil bath.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours.

    • Note: The product is usually more polar (lower Rf) than the starting chloride.

  • Completion: Upon consumption of starting material (typically 4–6 hours), cool to room temperature.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Target Scale: 0.2 mmol

  • Setup: In a 2 mL microwave vial, combine:

    • Substrate (1.0 equiv)

    • Amine (2.0 equiv)

    • NMP (1.0 mL)

    • Note: Base is often omitted if the amine is used in excess, otherwise add 2.0 equiv DIPEA.

  • Irradiation: Cap the vial and irradiate at 150°C for 15 minutes (High Absorption setting).

  • Pressure Warning: Ensure the amine boiling point is considered; low-boiling amines generate significant pressure.

Workup and Purification Workflow

Benzimidazoles are basic. The workup must account for pH to ensure the product remains in the organic phase during extraction.

Workup_Flow Rxn Reaction Mixture (NMP, Product, Salts) Quench Quench: Pour into Ice-Water (10x volume) Rxn->Quench Precipitate Does Solid Form? Quench->Precipitate Filter Filtration Wash with H2O Precipitate->Filter Yes (High Yield) Extract Extraction DCM or EtOAc Precipitate->Extract No (Oily/Soluble) Purify Purification Recrystallization (EtOH) or Flash Column Filter->Purify Wash Wash Organic Layer 1. Water (remove NMP) 2. Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Dry->Purify

Figure 2: Decision tree for isolation of 2-amino-benzimidazoles. Direct precipitation is preferred for NMP removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.Increase Temp to 140°C or switch to Microwave. Add KI (0.1 equiv) to form reactive transient iodide.
Hydrolysis Product (Benzimidazolone)Wet solvent or excessive moisture in air.Use anhydrous NMP. Keep under N₂ atmosphere.
Product in Aqueous Layer Product is protonated during workup.Adjust aqueous layer to pH ~10 using NaOH before extraction.
NMP Residue Inefficient washing.Wash organic layer with 3x portions of water (NMP is water-miscible).

References

  • Mechanistic Foundation: Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[2][4] Chemistry Steps.[5][6] Available at: [Link]

  • Microwave Synthesis Review: Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016.[7] Bentham Science. Available at: [Link]

  • Comparative Kinetics: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC). Available at: [Link]

  • Reaction Conditions: Nucleophilic Aromatic Substitution Reaction Mechanism.[1][2][4] Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Amination of 2-Chloro-1-isobutyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amination of 2-Chloro-1-isobutyl-1H-benzo[d]imidazole (referred to herein as Substrate 1 ). The 2-position of the benzimidazole scaffold is a critical electrophilic site widely used in the synthesis of antihistamines (e.g., mizolastine analogs), anti-infectives, and CNS-active agents.

While the 2-chloro moiety is a standard leaving group, the 1-isobutyl group introduces specific steric and solubility parameters that distinguish this substrate from simple N-methyl analogs. This note provides three validated methodologies:

  • Thermal Nucleophilic Aromatic Substitution (

    
    ):  The standard protocol for aliphatic amines.
    
  • Microwave-Assisted Synthesis: For high-throughput library generation.

  • Buchwald-Hartwig Cross-Coupling: Required for sterically hindered or aromatic amines (anilines).[1]

Mechanistic Insight & Chemical Logic

Electrophilic Activation

The reactivity of Substrate 1 is governed by the imine nitrogen (N3). The


 hybridized nitrogen withdraws electron density from the C2 carbon, activating the C-Cl bond for nucleophilic attack.
  • Effect of 1-Isobutyl Group: Unlike an N-H benzimidazole, the N-isobutyl group "locks" the tautomer, permanently fixing the double bond between C2 and N3. This maximizes the electrophilicity of C2 but adds steric bulk that can hinder the approach of large nucleophiles.

Pathway Visualization

The following diagram illustrates the competing pathways and the critical transition state for the


 mechanism.

G Substrate 2-Chloro-1-isobutyl- benzimidazole Transition Meisenheimer-like Intermediate Substrate->Transition + Amine Heat/Base Amine Nucleophile (HNR2) Amine->Transition Product 2-Amino-1-isobutyl- benzimidazole Transition->Product - HCl (Fast Step) SideProduct Hydrolysis Product (Benzimidazolone) Transition->SideProduct + H2O (If wet solvent)

Figure 1: Reaction pathway showing the addition-elimination mechanism. Note that moisture control is critical to prevent hydrolysis to the benzimidazolone.

Experimental Protocols

Protocol A: Thermal (Standard for Aliphatic Amines)

Scope: Primary and secondary aliphatic amines (e.g., piperazine, morpholine, n-butylamine). Advantages: No heavy metals, scalable, cost-effective.

Reagents:

  • Substrate 1 (1.0 eq)[2]

  • Amine (2.0 – 3.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq) or

    
     (3.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF is acceptable but can decompose at >140°C.

Step-by-Step Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 mmol, 208 mg) and anhydrous

    
     (3.0 mmol, 414 mg).
    
  • Solvate: Add NMP (3.0 mL). Stir to create a suspension.

  • Addition: Add the target amine (2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 120 °C for 6–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The spot for the starting chloride (

      
      ) should disappear, replaced by a more polar amine product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (30 mL).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine (2x) and water (2x) to remove NMP.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Scope: Library generation, sluggish amines. Advantages: Reaction times reduced from hours to minutes; cleaner profiles.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: 2-5 mL microwave vial (sealed).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Procedure:

  • Charge: Add Substrate 1 (0.5 mmol, 104 mg), Amine (1.5 mmol), and DIPEA (1.0 mmol) to the microwave vial.

  • Solvent: Add MeCN (2.0 mL). Cap the vial.

  • Irradiation:

    • Temperature: 160 °C

    • Time: 15 minutes

    • Absorption Level: High

  • Work-up: Evaporate solvent directly under reduced pressure (Genevac or Rotavap). Redissolve residue in DCM for purification.

Protocol C: Buchwald-Hartwig Amination (For Anilines/Weak Nucleophiles)

Scope: Aromatic amines (anilines), sterically hindered amines. Rationale: Anilines are too weakly nucleophilic for standard


 at reasonable temperatures without forcing conditions that degrade the substrate.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: BINAP (4 mol%) or Xantphos (for difficult cases).

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add

    
     (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) to Toluene (2 mL). Stir at RT for 10 mins to form the active catalyst complex (solution turns orange/red).
    
  • Substrate Addition: Add Substrate 1 (1.0 mmol) and the aniline (1.2 mmol).

  • Base Addition: Add

    
     (650 mg, 2.0 mmol).
    
  • Reaction: Heat to 100 °C for 12–18 hours under Argon.

  • Filtration: Cool, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography is required to remove ligand residues.

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific amine.

DecisionTree Start Start: Select Amine Type IsAliphatic Is the amine Aliphatic? (e.g., Alkyl, Cyclic 2°) Start->IsAliphatic IsAromatic Is the amine Aromatic? (e.g., Aniline) Start->IsAromatic BoilingPoint Is Amine Volatile? (BP < 80°C) IsAliphatic->BoilingPoint Yes MethodC Protocol C: Buchwald-Hartwig (Pd-Cat, Toluene) IsAromatic->MethodC Yes (Requires Pd Catalysis) MethodB Protocol B: Microwave (160°C, 15 min) BoilingPoint->MethodB Yes (Use Sealed Vessel) MethodA Protocol A: Thermal SnAr (120°C, NMP) BoilingPoint->MethodA No (Standard Heating)

Figure 2: Decision matrix for protocol selection based on nucleophile properties.

Comparative Data & Troubleshooting

Performance Metrics
ParameterProtocol A (

)
Protocol B (Microwave)Protocol C (Pd-Cat)
Typical Yield 75 - 90%85 - 95%60 - 85%
Reaction Time 6 - 12 Hours10 - 20 Mins12 - 24 Hours
Cost LowLowHigh (Pd/Ligand)
Scalability High (kg scale)Low (mg to g scale)Moderate
Impurity Profile CleanVery CleanLigand/Pd residues
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Root Cause:[3][4] 1-isobutyl steric hindrance or low reaction temperature.

    • Solution: Switch to Protocol B (Microwave) to access higher temperatures (180 °C) safely, or add NaI (0.1 eq) as a catalyst (Finkelstein reaction in situ).

  • Problem: Hydrolysis product (Benzimidazolone) observed.

    • Root Cause:[3][4] Wet solvent or hygroscopic base.

    • Solution: Use anhydrous NMP/DMSO and dry

      
       in an oven before use.
      
  • Problem: Pd Catalyst poisoning (Protocol C).

    • Root Cause:[3][4] Free benzimidazole nitrogens can coordinate Pd.

    • Solution: Use a bidentate ligand (BINAP/DPPF) which is less liable to displacement by the substrate than monodentate phosphines.

References

  • Nucleophilic Substitution of 2-Chlorobenzimidazoles

    • Journal of the Chemical Society C: Organic, "Nucleophilic substitution reactions of 2-chlorobenzimidazoles."
    • Source:

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Current Microwave Chemistry, "Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review."[4]

    • Source:

  • Buchwald-Hartwig Amination Overview

    • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction."[5]

    • Source:

  • Synthesis of 1-Alkyl-2-aminobenzimidazoles

    • Molecules, "Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin
    • Source:

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-chloro-benzimidazole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The primary challenge in synthesizing 2-chloro-benzimidazole is preventing the unwanted hydrolysis of the C2-chloro substituent, which leads to the formation of the highly stable and undesired byproduct, 2-hydroxy-benzimidazole (benzimidazolone). This resource provides in-depth troubleshooting advice, preventative protocols, and the chemical principles behind them to ensure a successful, high-yield synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My final product is primarily 2-hydroxy-benzimidazole. What went wrong?

This is the most common failure mode and is almost always caused by the presence of water during the chlorination or workup stages. The 2-chloro-benzimidazole product is highly susceptible to nucleophilic attack by water, which displaces the chloride and forms the thermodynamically stable benzimidazolone. Key sources of water include wet starting materials, non-anhydrous solvents, atmospheric moisture, and aqueous workup procedures.

Q2: What is the best method to synthesize 2-chloro-benzimidazole while avoiding hydrolysis?

A robust and widely used method is a two-step process:

  • Cyclization: First, synthesize the precursor 2-hydroxy-benzimidazole (benzimidazolone). This is typically achieved by reacting o-phenylenediamine with urea.[1][2]

  • Chlorination: Subsequently, chlorinate the benzimidazolone using a strong chlorinating agent like phosphorus oxychloride (POCl₃) under strictly anhydrous conditions.[1][3][4]

This approach is superior to direct cyclization methods because the benzimidazolone intermediate is stable and can be easily purified and dried before the moisture-sensitive chlorination step.

Q3: Can I use water during the workup? How should I handle quenching the reaction?

Using water directly to quench the reaction, especially when excess POCl₃ is present, is highly problematic. The exothermic reaction of POCl₃ with water generates HCl and phosphoric acid, creating a harsh aqueous acidic environment that promotes hydrolysis of the product.[5] The recommended procedure is to first remove the excess POCl₃ under reduced pressure.[3] The residue can then be carefully quenched by pouring it onto ice or into a cold, saturated sodium bicarbonate solution.[3] This neutralizes the acid rapidly. Immediate extraction with a water-immiscible organic solvent (like ethyl acetate) is crucial to move the product away from the aqueous phase as quickly as possible.

Q4: My chlorination reaction is sluggish. If I increase the temperature, will it cause more hydrolysis?

Increasing the temperature (e.g., to 110-115°C) is a standard method to drive the chlorination with POCl₃ to completion.[1][3] As long as the reaction is maintained under strictly anhydrous conditions, a higher temperature will not induce hydrolysis. The issue of hydrolysis arises from the presence of water, not temperature alone. Ensure your glassware is flame-dried, your reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Understanding the Chemistry: Mechanism of Hydrolysis

To effectively prevent hydrolysis, it is essential to understand the underlying chemical mechanism. The carbon atom at the 2-position of the benzimidazole ring is electron-deficient and, with a good leaving group like chloride, it becomes a prime target for nucleophiles.

G cluster_desired Desired Reaction: Chlorination cluster_side Side Reaction: Hydrolysis Benzimidazolone 2-Hydroxy-benzimidazole (Benzimidazolone) Product 2-Chloro-benzimidazole (Desired Product) Benzimidazolone->Product  Heat (e.g., 110°C)  Anhydrous Conditions POCl3 POCl₃ (Phosphorus Oxychloride) Product_hydrolysis 2-Chloro-benzimidazole Product->Product_hydrolysis Product is susceptible to... Byproduct 2-Hydroxy-benzimidazole (Undesired Byproduct) Product_hydrolysis->Byproduct  Nucleophilic  Attack Water H₂O (Water/Moisture)

Caption: Competing reaction pathways in the synthesis of 2-chloro-benzimidazole.

Water acts as a nucleophile, attacking the C2 carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion and resulting in the formation of 2-hydroxy-benzimidazole. This byproduct is an amide-like structure, which is significantly more stable and less reactive, making its formation effectively irreversible under these conditions.

Part 3: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your synthesis.

Symptom / Observation Potential Cause Recommended Solution & Explanation
Low or no yield of 2-chloro-benzimidazole; TLC/LC-MS shows only 2-hydroxy-benzimidazole. 1. Wet Reactants/Solvents: The benzimidazolone precursor was not thoroughly dried. POCl₃ was old or improperly stored.1. Dry the Precursor: Dry the 2-hydroxy-benzimidazole starting material in a vacuum oven (e.g., 80°C overnight) before use. Use Fresh Reagent: Use a fresh, sealed bottle of POCl₃. POCl₃ is highly hygroscopic and will decompose in moist air.[5]
2. Atmospheric Moisture: Reaction was exposed to air.2. Inert Atmosphere: Flame-dry all glassware under vacuum and backfill with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
3. Improper Workup: The reaction was quenched directly with water, or the product remained in an aqueous/acidic environment for too long.3. Anhydrous Workup: First, distill off excess POCl₃ under reduced pressure.[3] Quench the residue by pouring it onto a slurry of ice and sodium bicarbonate or another suitable base. Immediately extract the product into an organic solvent (e.g., ethyl acetate, DCM).
Reaction stalls; TLC shows starting material (benzimidazolone) remaining after prolonged heating. 1. Insufficient Chlorinating Agent: Not enough POCl₃ was used to act as both reagent and solvent.1. Use Excess POCl₃: It is common practice to use POCl₃ in large excess, where it serves as both the chlorinating agent and the reaction solvent.[3][6] A typical ratio is ~10-12 equivalents or more.
2. Insufficient Temperature/Time: The reaction was not heated high enough or long enough.2. Optimize Reaction Conditions: Ensure the reaction is heated to reflux, typically around 105-115°C, for several hours (e.g., 14 hours).[1][3] Monitor the reaction by TLC until the starting material is consumed.
Final product is dark and oily, difficult to crystallize. 1. Decomposition: Side reactions or decomposition may have occurred due to excessive heat or impurities.1. Purification: Purify the crude product using column chromatography on silica gel. A mixture of ethyl acetate and benzene (or a safer alternative like toluene/heptane) can be effective.[3]
2. Residual POCl₃/Byproducts: Incomplete removal of phosphorus byproducts.2. Thorough Washing: During workup, wash the combined organic extracts with water and then brine to remove any remaining water-soluble impurities.[3] Dry the organic layer thoroughly over a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Part 4: Validated Preventative Protocol

This protocol details a robust, two-step synthesis designed to minimize hydrolysis and maximize yield.

// Nodes Start [label="Start:\no-phenylenediamine + Urea"]; Step1 [label="Step 1: Cyclization\nHeat to 150-170°C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\nCrude 2-Hydroxy-benzimidazole"]; Purify1 [label="Purification & Drying\nRecrystallize & Dry in Vacuum Oven", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Chlorination\nAdd POCl₃ (excess)\nReflux (110°C) under N₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Critical Workup\n1. Remove excess POCl₃ (vacuum)\n2. Quench on Ice/Base\n3. Extract Immediately", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\n2-Chloro-benzimidazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Purify1; Purify1 -> Step2 [label="Strictly Anhydrous"]; Step2 -> Workup; Workup -> Product; }

Caption: Recommended workflow for hydrolysis-sensitive synthesis of 2-chloro-benzimidazole.

Step 1: Synthesis of 2-Hydroxy-benzimidazole (Benzimidazolone)
  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and urea (approximately 2 molar equivalents).

  • Cyclization: Heat the mixture, with stirring if possible, to 150-170°C.[1] The reaction mixture will melt and evolve ammonia gas. The reaction is typically complete after about 3-6 hours when gas evolution ceases.

  • Isolation: Cool the reaction mixture. The crude solid can be dissolved in a hot aqueous sodium hydroxide solution.

  • Purification: Filter the hot basic solution to remove any insoluble impurities. Acidify the filtrate with acetic acid or HCl to precipitate the 2-hydroxy-benzimidazole.

  • Drying (Critical Step): Filter the white precipitate, wash thoroughly with water, and dry completely in a vacuum oven at 80-100°C overnight to remove all traces of water. This step is crucial for the success of the next stage.

Step 2: Chlorination to 2-Chloro-benzimidazole
  • Reaction Setup (Anhydrous): Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet. Allow to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add the thoroughly dried 2-hydroxy-benzimidazole (1 equivalent) to the flask. In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~10-12 equivalents) to serve as both the reagent and solvent.[3][6] A catalytic amount of concentrated HCl (1 drop) can sometimes be added.[3]

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) and maintain for 12-14 hours.[3] Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Workup (Critical Step): a. Cool the reaction mixture to room temperature. b. Under reduced pressure (vacuum distillation), carefully remove the excess POCl₃.[3] c. In a separate large beaker, prepare a slurry of crushed ice and saturated sodium bicarbonate solution. d. Slowly and carefully pour the reaction residue onto the ice/bicarbonate slurry with vigorous stirring to quench the remaining traces of POCl₃ and neutralize the acid. e. Immediately extract the resulting mixture multiple times (e.g., 4x) with ethyl acetate.[3]

  • Isolation and Purification: a. Combine the organic extracts. b. Wash the combined extracts sequentially with water and then a saturated sodium chloride (brine) solution. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-benzimidazole. d. If necessary, the product can be further purified by recrystallization or column chromatography.[3]

References

  • PrepChem. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved from [Link]

  • Tianjin Tasly Group Co Ltd. (2006). Prepn process of 2-chlorobenzimidazole (Chinese Patent No. CN1249037C). Google Patents.
  • Bayer Aktiengesellschaft. (1998). The preparation method of 2-chlorobenzimidazole derivative (Chinese Patent No. CN1206713A). Google Patents.
  • Xi'an Modern Chemistry Research Institute. (2007). Preparation technique of 2-chloromethylbenzimidazole (Chinese Patent No. CN1919839A). Google Patents.
  • Bayer Aktiengesellschaft. (2000). Process for preparing 2-chloro-benzimidazole derivatives (U.S. Patent No. US6028200A). Google Patents.
  • Rao, V. R., et al. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 4(4), 1523-1528. Retrieved from [Link]

  • International Journal of Advance Research, Innovative Ideas and Education in Technology. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Retrieved from [Link]

  • Czaun, M., & Nordlander, E. (n.d.). A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Division of Chemical Physics. Retrieved from [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 181-188. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2000). Process for preparing 2-chloro-benzimidazole derivatives (U.S. Patent No. US6054589A). Google Patents.
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-isobutyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for N-Alkylated Benzimidazole Intermediates Reference Code: TSC-BZ-ISO-02 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Criticality of the C2-Position

Welcome to the technical support hub for benzimidazole functionalization. The molecule 2-Chloro-1-isobutyl-1H-benzimidazole is a pharmacophore scaffold, often serving as a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan analogs).

The presence of the chlorine atom at the C2 position combined with the isobutyl group at N1 creates a unique purification challenge. The electron-withdrawing chlorine reduces the basicity of the imidazole ring (pKa ~7


 <4), rendering standard acid-base extractions less effective than with non-halogenated benzimidazoles. Furthermore, the C-Cl bond is susceptible to hydrolysis under vigorous basic conditions, leading to the "dead-end" benzimidazolone impurity.

This guide provides high-fidelity protocols to isolate your target with >98% purity.

Module 1: Impurity Profiling & Diagnostics

Before attempting purification, you must identify what you are removing. In the N-alkylation of 2-chlorobenzimidazole with isobutyl halide, three specific impurities dominate.

Common Impurity Signatures
Impurity TypeOriginHPLC Behavior (Reverse Phase)Diagnostic Characteristic
Starting Material (SM) Unreacted 2-chlorobenzimidazoleElutes before target (more polar due to N-H)Broad peak if mobile phase is not buffered.
Hydrolysis Product 1-isobutyl-1,3-dihydro-2H-benzimidazol-2-oneElutes significantly earlier (High polarity)Forms if reaction moisture is high or base is too strong (e.g., NaOH/heat).
Regioisomer/Bis-alkyl N1 vs N3 alkylation (if substituted) or Quaternary saltElutes later or stays on baseline (salt)Only occurs if the benzene ring has substituents (making N1/N3 asymmetric).
Pathway Analysis

The following diagram illustrates the reaction logic and where impurities originate.

ReactionPathway SM 2-Chloro-1H-benzimidazole (Starting Material) Reagent Isobutyl Halide + Base (K2CO3/KOH) SM->Reagent Target TARGET: 2-Chloro-1-isobutyl -benzimidazole SM->Target N-Alkylation (DMF/Acetone, 60°C) Impurity_Hydro IMPURITY A: Benzimidazolone (Hydrolysis) Target->Impurity_Hydro High Temp / H2O (Cl Displacement) Impurity_Salt IMPURITY B: Quaternary Salt (Over-Alkylation) Target->Impurity_Salt Excess Alkyl Halide

Figure 1: Reaction pathway showing the genesis of the target molecule and critical hydrolysis/over-alkylation impurities.

Module 2: Crystallization Protocols (Scalable)

For scales >5g, chromatography is inefficient. Crystallization is the preferred method, but the "oiling out" phenomenon is common due to the isobutyl group's lipophilicity.

Protocol A: The "Anti-Solvent" Crash (High Yield)

Best for removing inorganic salts and polar hydrolysis impurities.

  • Dissolution: Dissolve the crude brown solid in the minimum amount of Acetone or Ethyl Acetate at 40°C.

  • Filtration: Filter hot to remove inorganic salts (KCl/KBr) derived from the base.

  • The Crash:

    • Slowly add n-Hexane (or Heptane) dropwise to the stirring filtrate until persistent turbidity is observed.

    • Ratio Target: Final solvent ratio should be approx. 1:3 (Acetone:Hexane).

  • Nucleation: Cool to 0-5°C. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure product.

  • Isolation: Filter the white/off-white needles. Wash with cold Hexane.

Protocol B: Aqueous Methanol Recrystallization (High Purity)

Best for removing unreacted starting material (2-chlorobenzimidazole).

  • Dissolve crude product in Methanol (MeOH) at reflux (approx. 5 mL per gram).

  • Add Water dropwise to the boiling solution until it just turns cloudy.

  • Add a few drops of MeOH to clear the solution again.

  • Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2] The unreacted starting material (N-H free) is significantly more soluble in the aqueous-alcoholic phase than the N-isobutyl target, remaining in the mother liquor.

Module 3: Chemical Purification (Extraction)

If crystallization fails (e.g., product remains an oil), use the pH-Switching Technique .

Warning: 2-Chlorobenzimidazoles are weak bases. They will not protonate in 5% acetic acid. You need stronger acid, but you must avoid hydrolyzing the C-Cl bond.

The "Cold Acid" Wash Strategy
StepActionChemical Logic
1 Dissolve crude oil in DCM (Dichloromethane) .Solubilizes the target and lipophilic impurities.
2 Wash with Cold 1N HCl (0-5°C). Rapidly shake and separate.CRITICAL: The target protonates (becomes water soluble). Non-basic impurities stay in DCM. Keep cold to prevent C-Cl hydrolysis.
3 Collect the Aqueous Acidic Layer .Contains the target salt (Benzimidazolium chloride).
4 Neutralize Aqueous Layer with NH₄OH or NaHCO₃ to pH 8-9.The target de-protonates and precipitates out.
5 Extract cloudy aqueous mix with Ethyl Acetate .Recovers the purified free base.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the correct purification route for your specific situation.

DecisionTree Start Start: Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Dry Oil Sticky Oil / Gum CheckState->Oil Wet TLC Check TLC/HPLC Purity Solid->TLC Action_AcidBase Cold Acid Extraction (See Module 3) Oil->Action_AcidBase To remove non-basic oils HighSM High Starting Material (>5%) TLC->HighSM Unreacted SM HighPolar High Polar Impurities TLC->HighPolar Tars/Salts Action_Recrys Recrystallize: MeOH/Water HighSM->Action_Recrys Solubility Diff Action_Column Column Chromatography: Hexane/EtOAc (80:20) HighPolar->Action_Column Silica Adsorption Action_AcidBase->TLC Re-check

Figure 2: Logical decision matrix for selecting the appropriate purification methodology based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product turns pink/red upon storage. Is it degrading? A: This is typically due to trace oxidation of residual o-phenylenediamine impurities if the starting material was impure. While the 2-chloro-1-isobutyl derivative is relatively stable, trace anilines oxidize rapidly. Fix: Recrystallize once with charcoal (activated carbon) in Ethanol to remove color bodies.

Q2: Can I use Acetone/K2CO3 for the reaction to avoid DMF workup? A: Yes, but the reaction is slower. If you use Acetone, the "oiling out" issue is reduced because you can filter the inorganic salts (KCl) directly and evaporate the solvent. However, Acetone reflux (~56°C) may not drive the reaction to completion as effectively as DMF at 80°C, potentially leaving more unreacted starting material [1].

Q3: Why is the melting point lower than the literature value (e.g., <80°C)? A: The "1-isobutyl" chain adds rotational degrees of freedom, naturally lowering the melting point compared to the methyl analog. However, a depressed melting point usually indicates solvent entrapment (common with oils) or the presence of the hydrolysis impurity (benzimidazolone). Dry the sample under high vacuum at 40°C for 12 hours.

References

  • Vertex AI Search. (2025). Synthesis and purification of 2-chlorobenzimidazole derivatives. 3

  • Der Pharma Chemica. (2025).[4] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. 2

  • ResearchGate. (2025). Solubility of Imidazoles and Benzimidazoles in Organic Solvents. 4[2][5][6]

  • Benchchem. (2025). Troubleshooting N-Alkylation Reactions of Imidazole. 6

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Technical Support Center: Solvent Selection for Nucleophilic Substitution on Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-proven insights into the critical role of solvent selection for nucleophilic substitution reactions on the benzimidazole ring. Whether you are troubleshooting a low-yield N-arylation or optimizing a C2-substitution, this resource is designed to help you navigate the complexities of solvent effects to achieve your desired outcome.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in modulating reactivity, mechanism, and success of nucleophilic substitutions on benzimidazoles.

Q1: What is the primary role of the solvent in a nucleophilic substitution on the benzimidazole ring?

The solvent is not merely an inert medium but an active participant that profoundly influences the reaction's outcome. Its primary roles include:

  • Solubilizing Reactants: Ensuring that the benzimidazole substrate, nucleophile, and any bases or catalysts are in the same phase to allow for effective molecular collisions.

  • Stabilizing Charged Species: The reaction often involves charged intermediates or transition states. The solvent's ability to stabilize these species can dramatically alter the activation energy and, therefore, the reaction rate.[1]

  • Influencing Nucleophilicity: Solvents can interact with the nucleophile, altering its reactivity. For instance, protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that hinders their ability to attack the electrophile.[2]

  • Determining the Reaction Pathway: The choice of solvent can favor one mechanism over another (e.g., SNAr vs. a metal-catalyzed pathway) by selectively stabilizing key intermediates.

Q2: What are the key differences between polar protic, polar aprotic, and non-polar solvents for this reaction?

Understanding these solvent classes is crucial for rational solvent selection.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and are capable of hydrogen bonding. While they are excellent at solvating both cations and anions, their tendency to hydrogen-bond with and stabilize the nucleophile can decrease its reactivity, slowing down many nucleophilic substitutions.[2] However, in reactions that proceed via an SN1-like mechanism with a carbocationic intermediate, these solvents can be beneficial due to their ability to stabilize the charged intermediate.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but poorly solvate anions (nucleophiles).[2] This leaves the nucleophile "naked" and highly reactive, making polar aprotic solvents the preferred choice for many nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, often leading to significant rate enhancements.[3][4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are generally poor choices for reactions involving charged nucleophiles or intermediates due to their inability to stabilize these species. They are sometimes used in specific metal-catalyzed reactions where the catalytic cycle does not involve highly polar intermediates.[5]

Q3: How does solvent polarity affect the reaction rate and mechanism?

Solvent polarity is a critical determinant of reaction rate. For a typical SNAr reaction, which proceeds through a negatively charged Meisenheimer complex, a polar aprotic solvent is ideal. It stabilizes this charged intermediate more effectively than the reactants, thus lowering the activation energy of the rate-determining step.

In contrast, using a polar protic solvent can slow the reaction down. The protic solvent molecules form a tight solvation shell around the anionic nucleophile through hydrogen bonding, which must be stripped away for the reaction to occur, increasing the overall activation energy.[2][6]

Q4: When should I choose a high-boiling point solvent like DMSO, DMF, or NMP?

High-boiling point polar aprotic solvents are often essential under the following circumstances:

  • Unreactive Substrates: When dealing with sterically hindered benzimidazoles or less reactive aryl halides (e.g., chlorides or bromides), high temperatures are often required to overcome the activation energy barrier.[7]

  • Poorly Soluble Reagents: These solvents have excellent solvating power for a wide range of organic and inorganic compounds, including many salts used as bases (e.g., Cs₂CO₃, K₂CO₃).

  • Metal-Catalyzed Reactions: Many copper-catalyzed N-arylation reactions require elevated temperatures (e.g., 90-150 °C) to drive the catalytic cycle efficiently.[7][8] Solvents like DMSO and NMP are commonly used in these protocols.[4][7]

Q5: Are there any "green" or more environmentally friendly solvent options?

Yes, the field is moving towards more sustainable options. Polyethylene glycol (PEG) has been used as a recyclable solvent system for benzimidazole synthesis.[9][10] In some cases, reactions can be run in alcohols like ethanol or even water, particularly for condensation-type syntheses.[10][11] For certain modern synthetic procedures, solvent-free conditions, often assisted by microwave irradiation, have proven to be highly efficient, minimizing environmental impact.[9][12][13]

Troubleshooting Guide

This section provides solutions to common problems encountered during nucleophilic substitution on benzimidazoles, with a focus on solvent-based interventions.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. Could the solvent be the culprit?

A: Absolutely. Low yield is a frequent issue directly linked to solvent choice. Here’s a systematic approach to troubleshooting:

  • Check Solubility: Visually inspect your reaction. Are all reagents, especially the base and the benzimidazole salt, fully dissolved? If not, you are facing a solubility issue, not a reactivity one. Switch to a more effective solvating medium. For many N-arylation reactions, DMSO is chosen specifically because it increases the yield by better solvating the components compared to other solvents.[7]

  • Assess Polarity: If your reaction involves the formation of a charged intermediate, a non-polar or low-polarity solvent may not provide sufficient stabilization. Switching from a solvent like toluene or THF to a polar aprotic solvent like DMF or DMSO can dramatically increase the yield.

  • Initiate a Solvent Screen: The optimal solvent is highly substrate-dependent. A small-scale parallel screen of several solvents is the most logical step. A good starting lineup includes DMF, DMSO, NMP, and acetonitrile for polar aprotic options, and perhaps a polar protic solvent like 2-propanol or tert-butanol if SNAr is not the intended pathway.[5][11]

Problem 2: Slow or Stalled Reaction

Q: My reaction is proceeding very slowly or has stalled completely. How can changing the solvent help?

A: A slow reaction rate is a clear indicator that the activation energy is too high, a barrier that the solvent can help lower.

  • Enhance Nucleophile Reactivity: If you are using a polar protic solvent (e.g., methanol), your nucleophile is likely being deactivated by hydrogen bonding. Switching to a polar aprotic solvent like acetonitrile or DMF will "free" the nucleophile, significantly accelerating the reaction.[2]

  • Increase Temperature: If the reaction is slow in a lower-boiling solvent like acetonitrile (BP: 82 °C), moving to a higher-boiling solvent like DMSO (BP: 189 °C) or NMP (BP: 202 °C) will allow you to safely increase the reaction temperature, which often has an exponential effect on the reaction rate. Many copper-catalyzed N-arylations require temperatures above 100 °C to proceed efficiently.[7][8]

  • Consider Additives: In some cases, additives can enhance solvent performance. For instance, the addition of polyethylene glycol (PEG) has been shown to accelerate copper-catalyzed N-arylation reactions.[14]

Problem 3: Formation of Undesired Byproducts

Q: I'm observing significant byproduct formation. How can I mitigate this through solvent selection?

A: Byproduct formation is often a result of the solvent participating in the reaction or promoting undesired pathways.

  • Competing Nucleophilicity: If you are using a protic solvent like methanol or ethanol, especially with a strong base, the corresponding alkoxide can act as a competing nucleophile, leading to O-alkylation instead of your desired product. Switching to an aprotic solvent will eliminate this possibility.[5]

  • Decomposition: High temperatures can cause decomposition of sensitive substrates or products. If you are using a high-boiling solvent to push a reaction to completion, you may be "burning" your material. Consider a more reactive system (e.g., different catalyst, stronger nucleophile) that allows you to run the reaction in a lower-boiling solvent at a milder temperature.

  • Regioselectivity Issues: In cases where multiple sites on the benzimidazole ring are reactive, the solvent can influence which site is favored. The differential solvation of transition states leading to different isomers can be exploited. A systematic screen of solvents with varying polarities may reveal an optimal medium for the desired regioselectivity.

Data Summary: Common Solvents for Benzimidazole Substitution

The table below summarizes key properties of solvents frequently used in nucleophilic substitution reactions on benzimidazoles.

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Typical Use Case & Rationale
Dimethyl SulfoxideDMSOPolar Aprotic47.2189Workhorse for N-Arylation. Excellent solvating power for reagents and bases; allows for high reaction temperatures. Often increases product yield.[4][7]
N,N-DimethylformamideDMFPolar Aprotic36.7153Good alternative to DMSO, with a lower boiling point. Widely used for SNAr reactions due to its ability to accelerate rates.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic32.2202High-temperature applications, particularly for unreactive aryl chlorides in cross-coupling reactions.[7]
AcetonitrileMeCNPolar Aprotic37.582Useful for reactions at moderate temperatures. Its lower boiling point simplifies product isolation.[7]
Ethanol / MethanolEtOH / MeOHPolar Protic24.6 / 32.778 / 65Primarily used in condensation reactions for benzimidazole synthesis.[11][15] Generally avoided for SNAr due to nucleophile deactivation.
Toluene-Non-Polar2.4111Used in specific metal-catalyzed processes or when reactants are sensitive to highly polar media.
Polyethylene GlycolPEGPolar ProticVariableVariableA "green," recyclable solvent that can also act as a phase-transfer catalyst, accelerating some coupling reactions.[10][14]

Visualization: Solvent Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate solvent system for your nucleophilic substitution reaction.

SolventSelectionWorkflow Solvent Selection for Benzimidazole Nucleophilic Substitution start Start: Define Reaction reaction_type What is the reaction type? start->reaction_type reagent_solubility Are all reagents soluble in common solvents (THF, MeCN)? reaction_type->reagent_solubility Metal-Catalyzed (e.g., Cu-catalyzed N-Arylation) solvent_protic Consider EtOH, MeOH, or PEG reaction_type->solvent_protic Condensation (e.g., from o-phenylenediamine) solvent_screen Perform a solvent screen (DMSO, NMP, MeCN, Toluene) reaction_type->solvent_screen Classic SNAr or Other Substitution temp_req Is T > 100°C required? reagent_solubility->temp_req Yes solvent_dmso Use DMSO, DMF, or NMP reagent_solubility->solvent_dmso No temp_req->solvent_dmso Yes solvent_mecn Start with Acetonitrile (MeCN) temp_req->solvent_mecn No

Caption: Decision workflow for initial solvent selection.

Experimental Protocol: Copper-Catalyzed N-Arylation of Benzimidazole

This protocol is a representative example adapted from established methodologies for the N-arylation of imidazoles and benzimidazoles, highlighting the critical role of the solvent.[4][7]

Objective: To synthesize 1-phenyl-1H-benzimidazole from benzimidazole and iodobenzene.

Materials:

  • Benzimidazole (1.0 mmol, 118.1 mg)

  • Iodobenzene (1.2 mmol, 134 µL)

  • Copper(I) Oxide (Cu₂O) (0.025 mmol, 3.6 mg) or Copper(I) Bromide (CuBr) (5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (Ligand) (0.075 mmol, 18.0 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add benzimidazole (118.1 mg), Cu₂O (3.6 mg), the ligand (18.0 mg), and cesium carbonate (456 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous DMSO (2.0 mL), followed by iodobenzene (134 µL).

    • Scientist's Note: The choice of DMSO is critical here. It effectively dissolves the cesium carbonate and the benzimidazole anion formed in situ, ensuring a homogeneous reaction mixture, which is essential for efficient catalysis.[7]

  • Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block set to 110 °C. Stir the reaction mixture vigorously.

    • Scientist's Note: This temperature is necessary to drive the copper catalytic cycle, particularly the reductive elimination step. DMSO's high boiling point makes it an ideal solvent for this condition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. The organic layer will contain the product. d. Wash the organic layer with brine (2 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-1H-benzimidazole.

References

  • Cristau, H.-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-9. [Link]

  • Acevedo, O., et al. (2008). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Cristau, H.-J., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]

  • Chang, C.-W., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(41), 36815–36826. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. [Link]

  • Srinivas, B., et al. (2018). Effect of Substituent and Nucleophile in the Phenacylation of Benzimidazole. ResearchGate. [Link]

  • Fallon, T., et al. (2017). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Dalton Transactions, 46(45), 15670-15681. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. [Link]

  • Green Chemistry, University of Nottingham. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • The Organic Chemistry Tutor. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1972). Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. [Link]

  • Sharma, S., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(12), 4843. [Link]

  • Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Bentham Science. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • Harrison, D., & Jones, H. W. (1969). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. Journal of the Chemical Society C: Organic, 886. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Chloro-1-isobutyl-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

2-Chloro-1-isobutyl-benzoimidazole (CAS: 4857-06-1) represents a critical scaffold in medicinal chemistry, particularly in the development of antihistamines, antivirals, and antiparasitic agents.[1] Its structural duality—combining a labile


-alkyl chain with a halogenated core—presents unique challenges and opportunities in mass spectrometry (MS) characterization.

This guide provides an in-depth analysis of its fragmentation behaviors, comparing Electron Ionization (EI) against Electrospray Ionization (ESI) workflows. By understanding the distinct fragmentation pathways (McLafferty rearrangements vs. radical cleavages), researchers can optimize detection limits and structural validation protocols.

Structural Descriptors[1][3][6]
  • Formula:

    
    
    
  • Exact Mass: 208.08 g/mol (

    
    )
    
  • Key Moieties:

    • Benzimidazole Core: High stability, aromatic signal.[1]

    • C2-Chlorine: Provides a definitive 3:1 isotopic signature (

      
      ).
      
    • N1-Isobutyl Group: The primary site of fragmentation (labile alkyl chain).

Comparative Analysis: Ionization Alternatives

The choice of ionization technique drastically alters the observed spectral fingerprint. The table below contrasts the performance of EI (Hard Ionization) versus ESI (Soft Ionization) for this specific compound.

Table 1: Performance Comparison (EI vs. ESI)
FeatureAlternative A: Electron Ionization (EI) Alternative B: Electrospray Ionization (ESI) Scientific Verdict
Primary Ion

(Radical Cation, m/z 208)

(Protonated, m/z 209)
EI for library matching; ESI for biological matrices.[1]
Fragmentation Rich. Spontaneous in-source fragmentation.[1] High abundance of daughter ions.Minimal. Requires Collision Induced Dissociation (CID) to generate fragments.EI provides structural fingerprints; ESI maximizes sensitivity.
Key Pathway McLafferty Rearrangement (Loss of alkene) dominating the spectrum.Inductive Cleavage (Heterolytic bond breaking) dominating MS/MS.EI favors neutral losses; ESI favors charge retention.
Isotope Pattern Distinct M and M+2 (3:1) visible on parent and chlorinated fragments.Distinct M+H and (M+H)+2.Both preserve the Cl signature.
Detection Limit Low ng range (GC-MS).pg to fg range (LC-MS/MS).ESI is superior for trace PK/PD studies.

Mechanistic Fragmentation Pathways[1]

Understanding why the molecule breaks is crucial for interpreting unknown metabolites or impurities.

The "Signature" Pathway: N-Dealkylation

The most diagnostic event for 2-Chloro-1-isobutyl-benzoimidazole is the loss of the isobutyl group.[1] This occurs via two distinct mechanisms depending on the energy state:

  • McLafferty-like Rearrangement (Dominant in EI): The isobutyl group contains

    
    -hydrogens.[1] The N1 nitrogen acts as the charge site. A 6-membered transition state allows the transfer of a 
    
    
    
    -hydrogen to the nitrogen, resulting in the expulsion of neutral isobutene (
    
    
    , 56 Da)
    .
    • Result: A stable, radical cation at m/z 152 (2-chlorobenzimidazole).

  • Simple Inductive Cleavage (Dominant in ESI-CID): Under collision energy, the

    
     bond simply snaps.
    
    • Result: Loss of the isobutyl radical (

      
      ) or cation, often yielding the protonated core at m/z 153 .
      
Secondary Fragmentation: Ring Degradation

Once the alkyl chain is removed, the benzimidazole core degrades.[1]

  • Loss of Cl: The C-Cl bond is weaker than the aromatic C-H bonds. Homolytic cleavage expels a Cl radical (35 Da).

  • Loss of HCN: The imidazole ring opens, expelling Hydrogen Cyanide (27 Da), a classic heterocyclic fragmentation.

Visualization of Fragmentation Logic

The following diagram maps the fragmentation tree, highlighting the mass transitions (


) and the specific loss mechanisms.

Figure 1: Mechanistic fragmentation tree for 2-Chloro-1-isobutyl-benzoimidazole.[1] The bold path indicates the primary transition observed in EI-MS.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS (Structural Confirmation)

Objective: Confirm identity via library matching and isotope ratio validation.[1]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check:

    • Look for the parent ion cluster at m/z 208 and 210 .

    • Pass Criteria: The intensity of m/z 210 must be ~32% (±5%) of m/z 208. If m/z 210 is missing, the Chlorine is absent (wrong compound).

Protocol B: LC-MS/MS (Quantification/Metabolism)

Objective: High-sensitivity detection in biological matrices.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of isobutene/isobutyl).
      
    • Qualifier:

      
       (Loss of isobutyl + Cl).
      
  • Validation Check:

    • Ensure retention time matches the standard.

    • Pass Criteria: The ratio of Quantifier/Qualifier peak areas should remain constant (<15% deviation) across the concentration range.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzimidazole Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.[1] SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Alkanes and Alkyl Halides.[1] [Link]

  • PubChem. 2-Chlorobenzimidazole Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Reactivity & Performance of 1-Isobutyl vs. 1-Methyl-2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Lipophilic Trade-off

In the optimization of benzimidazole-based pharmacophores, the choice between 1-methyl-2-chlorobenzimidazole (1-Me-ClBz) and 1-isobutyl-2-chlorobenzimidazole (1-iBu-ClBz) represents a classic physical-organic trade-off between kinetic reactivity and physicochemical properties .

  • 1-Methyl-2-chlorobenzimidazole is the superior electrophile. It offers rapid SNAr kinetics due to minimal steric hindrance, making it ideal for mild, high-throughput library synthesis.

  • 1-Isobutyl-2-chlorobenzimidazole is the superior physicochemical scaffold. While it exhibits slower reaction kinetics (requiring higher temperatures or stronger forcing conditions), the isobutyl group significantly enhances lipophilicity and solubility in non-polar media, often improving the ADME profile of the final drug candidate.

Verdict: Use 1-Methyl for initial hit-finding and rapid SAR generation. Switch to 1-Isobutyl (or similar branched alkyls) during lead optimization to modulate solubility and membrane permeability, accepting the penalty of slower synthesis rates.

Mechanistic Analysis: The "Steric Gate" Effect

Both molecules rely on the Nucleophilic Aromatic Substitution (SNAr) mechanism to displace the chlorine atom at the C2 position. Since both methyl and isobutyl groups are alkyl substituents with similar electron-donating inductive effects (+I), the electronic activation of the benzimidazole ring is nearly identical.

The divergence in performance is purely steric .

The Transition State Clash

The rate-determining step in this SNAr reaction is the formation of the Meisenheimer-like transition state (or intermediate), where the nucleophile attacks the C2 carbon.

  • 1-Methyl: The C1-N-CH₃ bond vector presents a small effective radius (

    
     Å). The nucleophile has an open trajectory to attack C2.
    
  • 1-Isobutyl: The isobutyl group (

    
    ) possesses 
    
    
    
    -branching. The bulky isopropyl tail can freely rotate. In many conformations, one of the
    
    
    -methyl groups swings into the "steric shadow" of the C2 reaction center. This creates a "Steric Gate," raising the activation energy (
    
    
    ) required for the nucleophile to reach C2.
Visualization of the Pathway

The following diagram illustrates the kinetic bottleneck caused by the isobutyl group compared to the methyl group.

SNAr_Mechanism Start Reactants (2-Cl-Benzimidazole + Nuc) TS_Methyl Transition State (Methyl) Low Steric Barrier Fast Formation Start->TS_Methyl Low Ea TS_Isobutyl Transition State (Isobutyl) High Steric Barrier (Beta-Branching Clash) Start->TS_Isobutyl High Ea Product Final Product (2-Substituted Benzimidazole) TS_Methyl->Product Rapid TS_Isobutyl->Product Slow

Figure 1: Kinetic pathway comparison. The red path (Isobutyl) indicates a higher activation energy barrier due to steric hindrance at the N1 position.

Comparative Performance Data

The following data summarizes the reactivity and physical property differences. Reactivity is normalized against the 1-Methyl analog (set to 1.0) based on standard Taft steric parameters (


) for SNAr amination.
Table 1: Reactivity & Physicochemical Profile
Feature1-Methyl-2-chlorobenzimidazole1-Isobutyl-2-chlorobenzimidazole
Relative Reaction Rate (

)
1.0 (Reference) ~0.25 - 0.40
Steric Bulk (Taft

)
0.00 (Reference)-0.93 (Significantly bulkier)
Lipophilicity (

LogP)
Baseline+1.2 to +1.5 (More Lipophilic)
Solubility (DCM/EtOAc) ModerateHigh
Crystallinity High (Pack efficient)Lower (Oily/Low MP tendency)
Standard Reaction Temp 60°C - 80°C90°C - 110°C

Note: The "Relative Reaction Rate" implies that for a reaction reaching 95% conversion in 1 hour with the Methyl variant, the Isobutyl variant may require 2.5 to 4 hours under identical conditions.

Experimental Protocols

To validate these differences in your own lab, use this self-validating comparative protocol. This workflow uses Morpholine as a model nucleophile because it is a secondary amine with moderate steric bulk, which highlights the differences between the two substrates effectively.

Materials
  • Substrate A: 1-Methyl-2-chlorobenzimidazole (1.0 eq)

  • Substrate B: 1-Isobutyl-2-chlorobenzimidazole (1.0 eq)

  • Nucleophile: Morpholine (2.5 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (for higher temp).

  • Internal Standard: Biphenyl (0.1 eq) – Crucial for accurate HPLC yield calculation.

Kinetic Workflow (Graphviz)

Experimental_Workflow Setup 1. Reaction Setup Dissolve Substrate + Internal Std in MeCN (0.1 M) Addition 2. Reagent Addition Add K2CO3 + Morpholine Setup->Addition Split 3. Split Stream Addition->Split Branch_A Condition A (Methyl) Heat to 60°C Split->Branch_A Branch_B Condition B (Isobutyl) Heat to 60°C Split->Branch_B Sampling 4. Sampling (HPLC) t=0, 1h, 4h, 12h Quench aliquot in MeOH Branch_A->Sampling Branch_B->Sampling Analysis 5. Data Analysis Plot Conversion vs. Time Calculate k_obs Sampling->Analysis

Figure 2: Parallel kinetic study workflow designed to quantify the steric penalty of the isobutyl group.

Step-by-Step Procedure
  • Preparation: In two separate 20 mL vials, dissolve 1.0 mmol of the respective chlorobenzimidazole and 0.1 mmol of Biphenyl (Internal Standard) in 10 mL of dry Acetonitrile.

  • Initiation: Add 2.0 mmol of anhydrous powdered

    
     followed by 2.5 mmol of Morpholine.
    
  • Heating: Seal vials and heat to 60°C . Note: We use a moderate temperature intentionally. At reflux (82°C), the methyl reaction might be too fast to measure differences accurately.

  • Monitoring: Take 50

    
     aliquots at 
    
    
    
    min,
    
    
    hr,
    
    
    hr, and
    
    
    hr. Dilute immediately into 1 mL cold Methanol (to quench).
  • Analysis: Inject on HPLC (C18 column, Water/MeCN gradient).

  • Expected Result:

    • Methyl:[1][2][3] >90% conversion by 1-2 hours.

    • Isobutyl:[2][4] ~40-60% conversion by 1-2 hours (requires longer time or higher temp to complete).

Application Context: When to use which?

Scenario A: Fragment-Based Drug Discovery (FBDD)

Choice: 1-Methyl-2-chlorobenzimidazole

  • Reasoning: In FBDD, you are screening hundreds of nucleophiles. You need a "click-chemistry" like reliability. The methyl group ensures the reaction works with weak nucleophiles and avoids false negatives caused by steric hindrance.

Scenario B: Lead Optimization (ADME Focus)

Choice: 1-Isobutyl-2-chlorobenzimidazole

  • Reasoning: If your lead compound has poor solubility or high crystal lattice energy (limiting oral bioavailability), switching the N-methyl to N-isobutyl is a validated strategy. The branched alkyl disrupts pi-stacking (lowering MP) and increases lipophilicity (

    
    ), enhancing membrane permeability.
    

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York.
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive guide on SNAr kinetics and steric effects). Link

  • Lambooy, J. P. (1956). Synthesis of Some New Benzimidazoles. Journal of the American Chemical Society, 78(20), 5291–5294. (Specific synthesis protocols for N-alkyl benzimidazoles). Link

Sources

Technical Guide: Crystal Structure & Synthesis of 1-Alkyl-2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the solid-state properties, synthesis, and structural characterization of 1-alkyl-2-chlorobenzimidazole derivatives. Target Audience: Medicinal chemists and crystallographers optimizing benzimidazole scaffolds for antiviral and anticancer applications. Key Insight: The 2-chloro substituent introduces unique halogen bonding capabilities (


) that distinguish this scaffold from non-halogenated analogs. Alkylation at the N1 position disrupts the native N-H

N hydrogen bonding network, forcing a transition from planar sheets to pi-stacked columnar packing, significantly altering solubility and bioavailability.

Comparative Structural Analysis

The transition from the parent 2-chlorobenzimidazole to its N-alkylated derivatives represents a fundamental shift in crystal engineering. The following data compares the parent scaffold with key alkylated and non-chlorinated analogs to illustrate the structural impact of substitution.

Table 1: Crystal Data & Lattice Parameters

Note: Data for the parent 2-chlorobenzimidazole is derived from CCDC 126999. 1-Benzylbenzimidazole is included as a structural proxy to demonstrate the steric impact of N-alkylation on the benzimidazole core.

Parameter2-Chlorobenzimidazole (Parent)1-Benzylbenzimidazole (Alkylation Analog)2-Chloromethyl-1-methylbenzimidazole
Formula



Crystal System MonoclinicMonoclinicTriclinic
Space Group



a (

)
5.8206.2276.607
b (

)
13.4508.1748.168
c (

)
8.92020.9758.925

(deg)
98.5097.8479.68
Volume (

)
690.51057.5439.6
Z 442
Key Interaction Strong N-H

N (2.86

)
C-H

(T-shaped)

Stacking
Ref. [1][2][3]
Structural Mechanics of Alkylation[1][2]
  • Loss of H-Bond Donor: The parent 2-chlorobenzimidazole relies on a strong N-H

    
    N intermolecular hydrogen bond to form planar ribbons. N-alkylation (Methyl/Ethyl/Benzyl) removes this donor.
    
  • Halogen Bonding Activation: In the absence of strong H-bonds, the 2-chloro substituent becomes a primary director of packing via

    
     halogen bonds and 
    
    
    
    contacts.
  • Steric Steering: Bulky groups like benzyl (as seen in Table 1) force the lattice to expand along the c-axis, often adopting a "herringbone" or T-shaped packing to accommodate the aromatic substituent.

Experimental Protocols

This section details the "Green Chemistry" synthesis and crystallization of 1-alkyl-2-chlorobenzimidazoles, optimized for high purity and suitable for X-ray diffraction (XRD) studies.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to single-crystal isolation.

SynthesisWorkflow Start 2-Chlorobenzimidazole (Parent Scaffold) Reaction Green Synthesis (Grinding or Microwave) Start->Reaction Reagents Alkylating Agent (MeI, EtBr, BnCl) + K2CO3 / PEG-600 Reagents->Reaction Workup Workup (Ice Water Precip.) Reaction->Workup 10-15 min (Grind) 2 min (MW) Crude Crude Solid (N-Alkyl Product) Workup->Crude Filtration Cryst Slow Evaporation (EtOH/MeOH) Crude->Cryst Recrystallization XRD Single Crystal XRD Analysis Cryst->XRD Optical Selection

Caption: Optimized workflow for the synthesis and crystallization of 1-alkyl-2-chlorobenzimidazoles using green chemistry principles.

Protocol A: Green Synthesis (Microwave/Grinding)

Based on the methodology by Rao et al. [4][1]

Reagents:

  • 2-Chlorobenzimidazole (10 mmol)

  • Alkyl Halide (Methyl Iodide, Ethyl Bromide, or Benzyl Chloride - 10 mmol)

  • Potassium Carbonate (

    
    , 20 mmol)[1]
    
  • Polyethylene Glycol (PEG-600) or Acetone

Step-by-Step Procedure:

  • Mixing: In a mortar, combine 2-chlorobenzimidazole (1.52 g) and

    
     (2.76 g).
    
  • Reaction (Choose One):

    • Method A (Grinding): Add the alkyl halide and grind vigorously with a pestle for 10–15 minutes at room temperature. The mixture will become a homogeneous paste.

    • Method B (Microwave): Place reactants in a sealed microwave tube with 1-2 mL of PEG-600. Irradiate at 100-150W for 2-3 minutes.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: The product will precipitate immediately. Filter the solid under vacuum and wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Yield: Expected yields are 85–95% depending on the alkyl chain.

Protocol B: Single Crystal Growth

To obtain crystals suitable for X-ray diffraction (approx.


 mm):
  • Solvent Selection: Dissolve 50 mg of the purified 1-alkyl-2-chlorobenzimidazole in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH).

  • Filtration: Filter the hot solution through a 0.45

    
    m syringe filter to remove dust nuclei.
    
  • Vapor Diffusion (Preferred): Place the vial containing the solution inside a larger jar containing Hexane. Cap the large jar. The slow diffusion of Hexane into the alcohol will gently push the compound out of solution.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days.

Physicochemical Properties Comparison

The following table correlates the structural modifications with key drug-like properties.

Property2-Chlorobenzimidazole1-Methyl-2-chlorobenzimidazole1-Benzyl-2-chlorobenzimidazole
Molecular Weight 152.58166.61242.70
LogP (Predicted) 1.732.153.85
Melting Point 207–211 °C110–112 °C85–87 °C
Solubility (Water) Low (Insoluble)Very LowInsoluble
H-Bond Donors 100
Key Application IntermediateAntiviral CoreAnticancer/Kinase Inhibitor

Data Sources: PubChem [5], BenchChem [6].

Interaction Network Diagram

Understanding the intermolecular forces is crucial for docking studies.

Interactions MoleculeA 1-Alkyl-2-Cl-Benzimidazole (A) PiStack Pi-Pi Stacking (Face-to-Face) MoleculeA->PiStack HalogenBond Cl...N Interaction (Halogen Bond) MoleculeA->HalogenBond 2.9-3.2 Å VanDerWaals Alkyl...Alkyl (Hydrophobic) MoleculeA->VanDerWaals MoleculeB 1-Alkyl-2-Cl-Benzimidazole (B) PiStack->MoleculeB HalogenBond->MoleculeB VanDerWaals->MoleculeB

Caption: Schematic of dominant intermolecular forces in the crystal lattice of N-alkylated derivatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2-Chlorobenzimidazole (Refcode: YIZGEZ). CCDC Number 126999.[2] Link

  • Lei, G., & Zhou, L. (2009).[3] 1-Benzyl-1H-benzimidazole.[3][4] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2613. Link

  • El-Sayed, R., et al. (2010). 2-Chloromethyl-1-methyl-1,3-benzimidazole. Acta Crystallographica Section E, 66(Pt 6), o1458. Link

  • Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013).[1] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[1][5][6] Der Pharma Chemica, 5(6), 69-72.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78572, 2-Chlorobenzimidazole.Link

  • BenchChem. 2-Chlorobenzimidazole Chemical Structure and Properties.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-isobutyl-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-Chloro-1-isobutyl-benzoimidazole is one such compound, and while its full toxicological profile may not be extensively documented, its structural similarity to other chlorinated benzimidazole derivatives necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[1][2]इरिटेंटP264, P280, P302+P352, P332+P313, P362[1]
Serious Eye Irritation Causes serious eye irritation upon contact.[1][2]इरिटेंटP280, P305+P351+P338, P337+P313[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[1][3]इरिटेंटP261, P271, P304+P340, P312, P403+P233[1]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task being performed and the associated risks of exposure. The following sections detail the minimum required PPE for handling 2-Chloro-1-isobutyl-benzoimidazole.

Respiratory Protection

Causality: The primary respiratory hazard associated with 2-Chloro-1-isobutyl-benzoimidazole is the inhalation of its dust or aerosols, which can lead to respiratory tract irritation.[1][3]

  • Minimum Requirement: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is mandatory.[4]

  • For Weighing and Transfer: Use a NIOSH-approved N95 or higher-rated particulate respirator.

  • For Operations with Potential for Aerosolization: If there is a risk of generating aerosols (e.g., during sonication or vigorous mixing), a respirator with a combination of particulate and organic vapor cartridges is recommended.

Eye and Face Protection

Causality: Direct contact with the eyes can cause serious irritation.[1][2] Splashes are a significant risk when handling solutions of the compound.

  • Minimum Requirement: Chemical safety goggles are mandatory at all times when handling 2-Chloro-1-isobutyl-benzoimidazole in any form.[4]

  • Splash Hazard: When there is a risk of splashing, a face shield must be worn in addition to chemical safety goggles.[4]

Hand Protection

Causality: The compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[1][2]

  • Minimum Requirement: Nitrile or neoprene gloves are the minimum requirement for hand protection.[4]

  • Double Gloving: For all handling procedures, it is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[4]

  • Extended Contact: For prolonged handling or in situations with a high risk of contamination, consider using butyl rubber gloves, which offer superior chemical resistance.[4]

Body Protection

Causality: To prevent contamination of personal clothing and to protect the skin from accidental spills.

  • Minimum Requirement: A laboratory coat is mandatory.

  • Enhanced Protection: For tasks with a higher risk of splashes or spills, such as large-scale synthesis or purification, a polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required.[4]

  • Footwear: Closed-toe shoes are a standard and mandatory requirement in any laboratory setting.[4]

PPE Requirements for Specific Laboratory Tasks

The level of PPE should be escalated based on the potential for exposure during a given task.

TaskMinimum PPE Ensemble
Weighing and Aliquoting (Solid) Double nitrile gloves, lab coat, chemical safety goggles, and a NIOSH-approved respirator (if outside a fume hood).
Solution Preparation Double nitrile gloves, lab coat, chemical safety goggles, and a face shield if there is a splash risk.
Running Reactions and Work-up Double nitrile gloves, low-permeability lab coat or disposable gown, chemical safety goggles, and a face shield.
Column Chromatography Double nitrile gloves, low-permeability lab coat or disposable gown, chemical safety goggles, and a face shield.
Waste Disposal Double nitrile gloves, lab coat or disposable gown, and chemical safety goggles.

Procedural Guidance: Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence

Donning_Sequence cluster_prep Preparation cluster_donning Donning Steps Inspect Inspect PPE for damage Gown 1. Gown or Lab Coat Inspect->Gown Respirator 2. Respirator Gown->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (outer over cuff) Goggles->Gloves Doffing_Sequence cluster_doffing Doffing Steps Gloves 1. Outer Gloves Gown 2. Gown or Lab Coat Gloves->Gown Goggles 3. Goggles/Face Shield Gown->Goggles InnerGloves 4. Inner Gloves Goggles->InnerGloves Respirator 5. Respirator InnerGloves->Respirator Wash 6. Wash Hands Respirator->Wash

Caption: PPE Doffing Sequence

Emergency Procedures in Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [1][2]If skin irritation occurs, seek medical advice. [1]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2]Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [1]If the person feels unwell, call a poison center or doctor. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with 2-Chloro-1-isobutyl-benzoimidazole should be considered hazardous waste. Place it in a designated, sealed container for chemical waste.

  • Chemical Waste: Dispose of unused 2-Chloro-1-isobutyl-benzoimidazole and any solutions containing it in accordance with local, state, and federal regulations. [1]Do not pour it down the drain. [1][5]

PPE Selection Workflow

PPE_Selection_Workflow Start Start: Handling 2-Chloro-1-isobutyl-benzoimidazole AssessTask Assess Task Start->AssessTask PPE_Base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles AssessTask->PPE_Base Solid Handling Solid? Hood In Fume Hood? Solid->Hood Yes PPE_Respirator Add Respirator Solid->PPE_Respirator No Splash Splash Risk? Hood->Splash End Proceed with Task Hood->End No Splash Risk PPE_FaceShield Add Face Shield Splash->PPE_FaceShield Yes PPE_Gown Upgrade to Low-Permeability Gown Splash->PPE_Gown High Risk PPE_Base->Solid PPE_Respirator->Splash PPE_FaceShield->End PPE_Gown->End

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle 2-Chloro-1-isobutyl-benzoimidazole with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • 2908 - Hazardous Substance Fact Sheet. (2009, October).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 23).
  • Safety Data Sheet: 4-Vinylbenzoic acid - Chemos GmbH&Co.KG. (n.d.).
  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • 2-Chlorobenzyl chloride - Santa Cruz Biotechnology. (n.d.).
  • 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem - NIH. (n.d.).
  • Safety Data Sheet: sulphuric acid 37% - Chemos GmbH&Co.KG. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.